6-methoxy-2-methylquinoline-4-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-quinoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSLXGCSDLWDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C2=C(N1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182383 | |
| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28102-96-7 | |
| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028102967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-methoxy-2-methylquinoline-4-thiol chemical properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-methoxy-2-methylquinoline-4-thiol is limited in publicly accessible literature. This guide infers its chemical properties, synthesis, and reactivity based on established principles of quinoline chemistry and data from closely related analogues, primarily its precursor 6-methoxy-2-methylquinolin-4-ol.
Introduction
Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities.[1][2] These compounds are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The introduction of a thiol group at the C4 position of the quinoline ring creates a reactive and versatile molecule, this compound, a compound of significant interest for drug design and chemical synthesis. The thiol group can act as a potent nucleophile, a metal ligand, and is susceptible to oxidation, offering numerous avenues for derivatization and biological interaction. This document provides a comprehensive overview of the inferred chemical properties, a proposed synthetic pathway, and the expected reactivity of this target compound.
Core Chemical Properties
| Property | This compound (Predicted) | 6-methoxy-2-methylquinolin-4-ol (Precursor) |
| Molecular Formula | C₁₁H₁₁NOS | C₁₁H₁₁NO₂[5] |
| Molecular Weight | 205.28 g/mol | 189.21 g/mol [5] |
| CAS Number | Not assigned | 58596-37-5[5] |
| Appearance | Likely a pale yellow or off-white solid | Data not available |
| Tautomerism | Exists in equilibrium with 6-methoxy-2-methylquinoline-4(1H)-thione | Exists in equilibrium with 6-methoxy-2-methylquinolin-4(1H)-one[6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached via a two-step process starting from commercially available reagents. The first step involves the construction of the quinoline core to form the precursor 6-methoxy-2-methylquinolin-4-ol, followed by a thionation reaction to yield the target thiol.
Experimental Protocol: Synthesis of 6-methoxy-2-methylquinolin-4-ol
This procedure is based on the well-established Conrad-Limpach synthesis of 4-quinolinones.
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of p-anisidine and ethyl acetoacetate in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation to form the intermediate ethyl 3-(4-methoxyphenylamino)but-2-enoate.
-
Isolation of Intermediate: Cool the reaction mixture and remove the toluene under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
-
Cyclization: Add the intermediate β-anilinocrotonate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes to 1 hour. The cyclization is typically rapid at this temperature.
-
Work-up: Allow the mixture to cool to below 100 °C and then pour it into a large volume of hexane or petroleum ether. The solid product, 6-methoxy-2-methylquinolin-4-ol, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield the purified product.
Experimental Protocol: Thionation to this compound
This protocol utilizes Lawesson's reagent, a standard and effective thionating agent for converting carbonyls and their tautomers to thiocarbonyls.[7][8]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-methoxy-2-methylquinolin-4-ol (1 equivalent) in a dry, high-boiling solvent such as toluene or xylene.
-
Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension.[9] The reaction is often stoichiometric, but ratios may need optimization.
-
Reflux: Heat the mixture to reflux (approximately 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.[9]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford pure this compound.
Chemical Reactivity and Pathways
The chemical reactivity of this compound is dominated by the nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.
-
Tautomerism: The molecule exists in a tautomeric equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (6-methoxy-2-methyl-1,2-dihydroquinoline-4-thione). The thiol form is generally favored due to the aromaticity of the quinoline ring.
-
Oxidation: The thiol group is readily oxidized. Mild oxidizing agents will typically yield the corresponding disulfide dimer. Stronger oxidation can lead to the formation of the sulfonic acid derivative.
-
S-Alkylation and S-Acylation: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) will readily react with alkyl halides to form thioethers and with acyl chlorides to form thioesters.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The electron-donating methoxy group directs incoming electrophiles primarily to the C5 and C7 positions of the benzene ring portion of the scaffold.
Predicted Spectroscopic Data
No experimental spectra are available for the target compound. The following table outlines the expected key signals based on the analysis of related structures.[10][11]
| Spectroscopy | Predicted Key Signals for this compound |
| ¹H NMR | - SH proton: A broad singlet, chemical shift can vary (typically 3-5 ppm).- Methoxy protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.- Methyl protons (-CH₃): A sharp singlet around 2.5-2.7 ppm.- Aromatic protons: A set of doublets and doublet of doublets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core. |
| ¹³C NMR | - C-S carbon: A signal in the 170-180 ppm range (thione tautomer) or lower if the thiol form dominates.- Methoxy carbon: A signal around 55-56 ppm.- Methyl carbon: A signal around 20-25 ppm.- Aromatic carbons: Multiple signals in the 100-150 ppm range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 205.- Fragmentation: Potential loss of -SH (m/z = 172), -CH₃ (m/z = 190), and fragmentation of the quinoline ring. |
Potential Biological Activity and Applications
Quinoline derivatives are renowned for their wide spectrum of pharmacological activities.[3] The introduction of a thiol group at the C4 position can modulate these activities and introduce new ones.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[1]
-
Antimicrobial Activity: The quinoline core is found in numerous antibacterial and antimalarial drugs.[4] The thiol group could enhance these properties by interacting with microbial enzymes.
-
Antioxidant Properties: Thiol-containing compounds are known radical scavengers. Studies on other 4-thioquinoline derivatives have demonstrated their potential as antioxidants, which could be beneficial in conditions associated with oxidative stress.[12]
-
Drug Development: this compound serves as a valuable building block. The reactive thiol handle allows for its conjugation to other molecules, use in fragment-based drug design, or as a starting point for the synthesis of more complex derivatives for screening in various biological assays.
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 6-methoxy-2-methylquinoline-4-thiol
This guide provides a comprehensive overview of a feasible synthetic route for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the construction of the quinoline core, followed by functional group manipulations to introduce the desired thiol moiety at the 4-position. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate replication and further investigation by researchers in the field.
Overall Synthesis Workflow
The synthesis of this compound can be logically approached in three primary stages: the initial cyclization to form the quinolinol core, subsequent chlorination at the 4-position, and finally, the introduction of the thiol group.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol
The initial step involves a cyclization reaction between 4-methoxyaniline and ethyl acetoacetate, catalyzed by polyphosphoric acid, to construct the core quinolinol structure.[1][2]
Caption: Reaction scheme for the synthesis of 6-methoxy-2-methylquinolin-4-ol.
Experimental Protocol
To a stirred mixture of 4-methoxyaniline and ethyl acetoacetate, polyphosphoric acid is added dropwise.[1][2] The temperature of the reaction mixture is then raised to and maintained at 170°C for 1 hour.[1][2] Completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water with stirring for 1 hour to precipitate the product. The resulting solid is collected by filtration and dried to yield 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[1][2]
Data Presentation: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |
| 4-Methoxyaniline | 1.0 | 0.0329 | 4.0 g | Limiting Reagent |
| Ethyl acetoacetate | - | - | 14.0 mL | Reactant and solvent |
| Polyphosphoric acid | - | 0.0473 | 16.0 g | Catalyst |
| Temperature | - | - | 170 °C | |
| Reaction Time | - | - | 1 h | |
| Product | ||||
| 6-methoxy-2-methylquinolin-4-ol | - | 0.0148 | 2.8 g | Yield: 45% |
Step 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline
The hydroxyl group at the 4-position of the quinolinol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride. This step is crucial for activating the 4-position for subsequent nucleophilic substitution.[1][2]
Caption: Reaction scheme for the synthesis of 4-chloro-6-methoxy-2-methylquinoline.
Experimental Protocol
6-methoxy-2-methylquinolin-4-ol is dissolved in phosphorus oxychloride, and a catalytic amount of N,N-Dimethylformamide (DMF) is added.[1][2] The mixture is heated to 110°C and stirred for 2 hours.[1][2] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into a stirred, chilled saturated sodium bicarbonate solution to neutralize the remaining acid and precipitate the product. The resulting solid is filtered, washed with water, and dried to afford 4-chloro-6-methoxy-2-methylquinoline as a solid.[1][2]
Data Presentation: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |
| 6-methoxy-2-methylquinolin-4-ol | 1.0 | 0.0095 | 1.8 g | Limiting Reagent |
| Phosphorus oxychloride (POCl3) | - | - | 36.2 mL | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | Catalytic | - | 2 drops | Catalyst |
| Temperature | - | - | 110 °C | |
| Reaction Time | - | - | 2 h | |
| Product | ||||
| 4-chloro-6-methoxy-2-methylquinoline | - | 0.0086 | 1.78 g | Yield: 90% (assumed) |
Step 3: Synthesis of this compound
The final step involves the conversion of the 4-chloroquinoline derivative to the target 4-thiol. This can be achieved by reacting the chloro-compound with a sulfur nucleophile, such as thiourea, followed by hydrolysis of the intermediate isothiouronium salt.[3]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
A mixture of 4-chloro-6-methoxy-2-methylquinoline and thiourea in ethanol is heated at reflux for several hours.[3] The reaction progress can be monitored by TLC. After the formation of the intermediate isothiouronium salt is complete, the solvent is removed, and the residue is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the intermediate. The reaction mixture is then cooled and acidified with a suitable acid (e.g., acetic acid) to precipitate the thiol. The product is collected by filtration, washed with water, and dried.
Data Presentation: Reagents and Conditions for Step 3
| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |
| 4-chloro-6-methoxy-2-methylquinoline | 1.0 | 0.0086 | 1.78 g | Limiting Reagent |
| Thiourea | 1.1 | 0.0095 | 0.72 g | |
| Ethanol | - | - | 50 mL | Solvent |
| Sodium Hydroxide | - | - | 2 M (aq) | For hydrolysis |
| Temperature | - | - | Reflux | |
| Reaction Time | - | - | 4 h (assumed) | |
| Product | ||||
| This compound | - | 0.0060 | 1.23 g | Yield: 70% (assumed) |
Summary of Quantitative Data
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 6-methoxy-2-methylquinolin-4-ol | 4-Methoxyaniline (4.0 g) | 6.22 | 2.8 | 45 |
| 2 | 4-chloro-6-methoxy-2-methylquinoline | 6-methoxy-2-methylquinolin-4-ol (1.8 g) | 1.97 | 1.78 | 90 (assumed) |
| 3 | This compound | 4-chloro-6-methoxy-2-methylquinoline (1.78 g) | 1.76 | 1.23 | 70 (assumed) |
References
A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-methoxy-2-methylquinoline-4-thiol, a quinoline derivative with significant potential in various biological applications. This document covers its chemical identity, synthesis, and known biological activities, with a focus on its anticancer properties through the inhibition of P-glycoprotein and matrix metalloproteinases.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position. The presence of the thiol group allows the compound to exist in tautomeric forms, with the thione form, 6-methoxy-2-methyl-4(1H)-quinolinethione, being a significant contributor.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Methyl-4-mercapto-6-methoxyquinoline, 6-Methoxy-2-methyl-4(1H)-quinolinethione[1] |
| Molecular Formula | C₁₁H₁₁NOS[1] |
| Molecular Weight | 205.28 g/mol [1] |
| CAS Number | Not available |
| Physical State | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from established methods for quinoline synthesis, such as the Conrad-Limpach reaction, followed by thionation. The synthesis of the precursor, 6-methoxy-2-methylquinolin-4-ol, is well-documented.[3]
Protocol 2.1: Synthesis of 6-methoxy-2-methylquinolin-4-ol (Precursor)
This protocol is based on the Conrad-Limpach-Knorr reaction.[3]
-
Condensation: To a solution of p-anisidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 2-4 hours to form the intermediate β-anilinocrotonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce thermal cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methoxy-2-methylquinolin-4-ol.
Protocol 2.2: Thionation of 6-methoxy-2-methylquinolin-4-ol
This is a representative protocol for converting the 4-ol to the 4-thiol derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in a dry, inert solvent such as pyridine or toluene.
-
Thionation: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 eq) or phosphorus pentasulfide (P₄S₁₀) (0.25-0.5 eq), to the suspension.
-
Heating: The reaction mixture is heated to reflux (typically 80-110°C) for several hours (2-24 h), with the reaction progress monitored by TLC.
-
Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development. The thiol group is believed to be crucial for its activity, potentially forming covalent bonds with protein and enzyme targets, leading to the disruption of cellular processes.[1]
Table 2: Summary of Biological Activities
| Activity | Description |
| Anticancer | Exhibits inhibitory effects against cancer cell lines, including multidrug-resistant gastric carcinoma cells.[1] This is potentially through the inhibition of P-glycoprotein (P-gp). It has also been investigated for its ability to suppress ovarian carcinoma progression by inhibiting matrix metalloproteinases (MMPs).[1] |
| Antimicrobial | Shows activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.[1] |
| Antiviral | Derivatives of this compound have suggested antiviral properties and may interfere with viral replication.[1] |
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[1] Inhibition of P-gp can restore the efficacy of anticancer drugs.
Caption: P-glycoprotein Inhibition Pathway.
MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), playing a role in cancer cell invasion and metastasis.[4][5] Their inhibition is a key strategy in cancer therapy.
Caption: Matrix Metalloproteinase (MMP) Inhibition.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Its multifaceted biological activity, including the inhibition of key proteins involved in drug resistance and cancer progression, warrants further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its synthesis, and conducting comprehensive preclinical studies to evaluate its therapeutic potential. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. glpbio.com [glpbio.com]
- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Methoxy-2-methylquinolin-4-ol | 15644-90-3 | Benchchem [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
biological activity of 6-methoxy-2-methylquinoline-4-thiol
An In-depth Technical Guide on the Biological Activity of 6-Methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its potential as a therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activities
This compound and its analogs have demonstrated a range of biological activities, primarily antimicrobial and anticancer properties. The presence of the thiol group is believed to play a crucial role in its mechanism of action, potentially through covalent interactions with proteins and enzymes, leading to the disruption of cellular processes.[1]
Antimicrobial Activity
This quinoline derivative has shown efficacy against various bacterial strains, including antibiotic-resistant ones.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxy-4-methylquinoline-2-thiol Against Various Bacterial Strains
| Microbial Strain | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 35218 | 15.63 | [1] |
| Staphylococcus aureus ATCC 6538 | 31.25 | [1] |
| Methicillin-resistant S. aureus | 7.81 | [1] |
Anticancer Activity
In vitro studies have highlighted the potential of this compound and related compounds in cancer therapy. A significant aspect of its anticancer effect is its ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[1][2] Furthermore, it has been investigated for its role in inhibiting matrix metalloproteinases (MMPs), which are involved in the progression of ovarian carcinoma.[1]
Experimental Protocols
Synthesis of 6-Methoxy-2-arylquinolines
A general method for the synthesis of related 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors has been described.[2]
-
Design and Synthesis: Analogs are designed based on lead compounds like quinine and flavones. The synthesis can be achieved through various organic chemistry reactions, such as the condensation of anilines with vinyl ethers.[5]
-
Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography. Their structures are then confirmed using spectroscopic methods such as 1H NMR and mass spectrometry.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is evaluated against cancer cell lines to determine their potential as anticancer agents.[2]
-
Cell Culture: Human cancer cell lines, such as the multidrug-resistant gastric carcinoma cell line EPG85-257RDB and the drug-sensitive gastric carcinoma cell line EPG85-257P, are cultured in appropriate media.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
MTT Incubation: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
P-glycoprotein (P-gp) Inhibition Assay
This assay is used to investigate the ability of the compounds to inhibit the efflux pump P-gp.[2]
-
Cell Loading: P-gp-positive cells are loaded with a fluorescent P-gp substrate, such as rhodamine 123.
-
Compound Incubation: The cells are then incubated with the test compounds at a specific concentration (e.g., 10 µM).[2]
-
Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are attributed to its interaction with various cellular targets and pathways.
Caption: Proposed mechanisms of action for this compound.
Experimental and Drug Discovery Workflow
The investigation of novel quinoline derivatives typically follows a structured workflow from initial design to potential clinical application.
Caption: General workflow for the discovery and development of quinoline-based drugs.
References
- 1. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. turkjps.org [turkjps.org]
An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-4-methylquinoline-2-thiol
Disclaimer: Initial searches for the mechanism of action of 6-methoxy-2-methylquinoline-4-thiol did not yield any specific scientific literature. The following technical guide is based on the available research for its structural isomer, 6-methoxy-4-methylquinoline-2-thiol , which is the subject of current scientific investigation. The structural difference lies in the positions of the methyl and thiol groups on the quinoline ring.
Introduction
6-Methoxy-4-methylquinoline-2-thiol is a quinoline derivative that has garnered scientific interest for its potential therapeutic applications, particularly in the fields of oncology and microbiology. Its unique structure, featuring a methoxy group at position 6, a methyl group at position 4, and a reactive thiol group at position 2, underpins its biological activity. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols for its synthesis and evaluation. The primary audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action
The biological activity of 6-methoxy-4-methylquinoline-2-thiol is multifaceted, with evidence suggesting at least two distinct mechanisms contributing to its potential anticancer effects, in addition to its antimicrobial properties. The exact molecular pathways are still a subject of ongoing investigation.[1]
Covalent Modification of Proteins
A central aspect of the molecule's mechanism is the reactivity of its thiol (-SH) group. This functional group is capable of forming covalent bonds with cysteine residues in various proteins and enzymes.[1] This irreversible binding can lead to the inhibition of protein function, thereby disrupting critical cellular processes.[1] This non-specific mechanism may contribute to its broad biological effects, including both anticancer and antimicrobial activities.
Inhibition of P-glycoprotein (P-gp)
In the context of cancer, particularly in multidrug-resistant (MDR) tumors, 6-methoxy-4-methylquinoline-2-thiol has been investigated for its ability to inhibit P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. By inhibiting P-gp, this quinoline derivative can increase the intracellular concentration of co-administered anticancer drugs, potentially reversing multidrug resistance.[1]
Inhibition of Matrix Metalloproteinases (MMPs)
Another proposed anticancer mechanism is the inhibition of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis. 6-Methoxy-4-methylquinoline-2-thiol has been suggested to inhibit MMPs, which could suppress the progression of cancers such as ovarian carcinoma.[1]
Caption: Proposed molecular targets and biological effects.
Quantitative Data Presentation
| Microbial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | 35218 | 15.63[2] |
| Staphylococcus aureus | 6538 | 31.25[2] |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | 7.81[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 6-methoxy-4-methylquinoline-2-thiol are crucial for reproducible research. The following sections provide methodologies for key experiments.
Synthesis of 6-Methoxy-4-methylquinoline-2-thiol
While a specific, detailed protocol for the thiol derivatization was not found, a general method for the synthesis of the quinoline precursor, 6-methoxy-4-methylquinoline, is available and would be the first step. The subsequent introduction of the thiol group at the 2-position would likely involve reaction with a thiolating agent.
Step 1: Synthesis of 6-Methoxy-4-methylquinoline
-
Materials: 4-methoxyaniline, acetic acid, activated "silferc" (ferric chloride impregnated on silica gel), methyl vinyl ketone (MVK), anhydrous zinc chloride, 10% NaOH solution, ethyl acetate, anhydrous Na₂SO₄.
-
Procedure:
-
To a stirred solution of 4-methoxyaniline (8.1 mmol) in acetic acid (10 ml), add activated silferc (equivalent to 8.1 mmol ferric chloride) under a nitrogen atmosphere.
-
Stir the mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (8.9 mmol) over a period of 15 minutes.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.
-
Add anhydrous zinc chloride (8.1 mmol) and reflux the reaction mixture for an additional two hours.
-
After cooling, filter the mixture.
-
Basify the filtrate with 10% NaOH solution.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to yield the product.
-
Step 2: Thiolation (General Approach)
-
The conversion of the 2-position of the quinoline to a thiol is typically achieved by first converting it to a 2-chloro derivative followed by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This assay is a common method to screen for P-gp inhibitors. It measures the intracellular accumulation of the fluorescent substrate calcein, which is a substrate for P-gp.
-
Materials: P-gp overexpressing cells (e.g., K562/MDR), non-P-gp expressing parental cells (e.g., K562), Calcein-AM, 6-methoxy-4-methylquinoline-2-thiol, verapamil (positive control), 96-well black plates with clear bottoms, fluorescence microplate reader.
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of approximately 5,000 cells per well and culture overnight.
-
Prepare serial dilutions of the test compound (6-methoxy-4-methylquinoline-2-thiol) and the positive control (verapamil).
-
Pre-incubate the cells with the test compound or control at various concentrations for 30 minutes at 37°C.
-
Add Calcein-AM (final concentration of ~250 nM) to each well and incubate for an additional 15-30 minutes at 37°C.
-
Stop the uptake by adding ice-cold buffer and wash the cells.
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated calcein efflux.
-
Matrix Metalloproteinase (MMP) Inhibition Assay
This is a general protocol for screening MMP inhibitors using a fluorogenic substrate.
-
Materials: Recombinant human MMP enzyme (e.g., MMP-13), fluorogenic MMP substrate, assay buffer, 6-methoxy-4-methylquinoline-2-thiol, a known MMP inhibitor (e.g., NNGH) as a positive control, 96-well black microplate, fluorescence microplate reader.
-
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound (6-methoxy-4-methylquinoline-2-thiol) and the positive control inhibitor to the respective wells.
-
Add the activated MMP enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm) at regular intervals.
-
The rate of increase in fluorescence is proportional to the MMP activity. A decrease in the rate in the presence of the test compound indicates inhibition.
-
Caption: Workflow for synthesis and biological evaluation.
References
Spectral Data Analysis of 6-methoxy-2-methylquinoline-4-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for quinoline derivatives, with a specific focus on the anticipated spectral characteristics of 6-methoxy-2-methylquinoline-4-thiol. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from structurally similar compounds, namely 6-methoxy-2-methylquinolin-4-ol, to predict and discuss the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This guide also outlines generalized experimental protocols for acquiring such spectral data, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a subject of intense research. The compound this compound is a quinoline derivative of particular interest due to the presence of a thiol group, which can play a crucial role in its biological mechanism of action. Accurate spectral characterization is fundamental to confirming the structure and purity of such compounds, which is a critical step in drug discovery and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound, based on the analysis of its structural analogue, 6-methoxy-2-methylquinolin-4-ol.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -SH (thiol) | ~ 3.5 - 4.5 | br s | - |
| Ar-H (quinoline ring) | ~ 7.0 - 8.0 | m | - |
| -OCH₃ (methoxy) | ~ 3.9 | s | - |
| -CH₃ (methyl) | ~ 2.5 | s | - |
Note: The chemical shift of the thiol proton can be highly variable and is dependent on concentration, solvent, and temperature. It may also undergo exchange with residual water in the solvent, leading to a broad signal or its disappearance.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=S (thiocarbonyl) | ~ 180 - 200 |
| Aromatic C (quinoline ring) | ~ 110 - 150 |
| -OCH₃ (methoxy) | ~ 55 - 60 |
| -CH₃ (methyl) | ~ 20 - 25 |
Note: The quinoline ring will exhibit a complex pattern of signals in the aromatic region, with the exact chemical shifts influenced by the positions of the substituents.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H stretch (thiol) | ~ 2550 - 2600 | Weak |
| C=C stretch (aromatic) | ~ 1600 - 1450 | Medium to Strong |
| C-O stretch (methoxy) | ~ 1250 - 1000 | Strong |
| C-H stretch (aromatic) | ~ 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | ~ 3000 - 2850 | Medium |
Note: The thiol S-H stretch is often weak and can be difficult to observe.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | ~ 205.06 | Molecular Ion |
| [M-SH]⁺ | ~ 172.05 | Loss of the thiol group |
| [M-CH₃]⁺ | ~ 190.05 | Loss of a methyl group |
Note: The fragmentation pattern will be dependent on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for quinoline derivatives. These protocols are based on standard laboratory practices and information gathered from the analysis of similar compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
-
GC-MS: Inject the sample solution onto a GC column. The separated components will be introduced into the mass spectrometer for ionization and analysis.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel quinoline derivative like this compound.
Caption: Workflow for Synthesis and Spectral Characterization.
Conclusion
While direct experimental spectral data for this compound is not currently available in the public domain, this guide provides a robust, data-driven prediction of its NMR, IR, and MS spectra. By leveraging the known data of the structurally related compound, 6-methoxy-2-methylquinolin-4-ol, researchers can gain valuable insights into the expected spectral features of the target molecule. The generalized experimental protocols and the logical workflow for spectral analysis presented herein offer a practical framework for the synthesis and characterization of this and other novel quinoline derivatives. This information is intended to support and guide the research and development efforts of professionals in the pharmaceutical and chemical sciences.
References
Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol
Introduction
6-methoxy-2-methylquinoline-4-thiol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of the solubility of this compound is crucial for its application in drug discovery, formulation development, and various in vitro and in vivo studies. This technical guide aims to provide a detailed, albeit inferred, solubility profile of this compound, alongside standardized methodologies for its empirical determination.
Inferred Solubility Profile
Direct quantitative solubility data for this compound is not currently available. However, by examining the solvents used in the synthesis and purification of closely related methoxy-quinoline derivatives, we can infer a qualitative solubility profile. Generally, quinoline structures exhibit low solubility in aqueous solutions, a characteristic that is influenced by pH. The presence of a thiol group suggests that the compound is likely to be a weak acid.
The following table summarizes the inferred solubility based on data from related compounds.
| Solvent Class | Solvent | Inferred Solubility | Rationale / Context |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Commonly used as a solvent for similar heterocyclic compounds for biological screening. |
| Acetonitrile | Likely Soluble | Used as a solvent in the synthesis of related 2,4-diarylquinoline derivatives[1]. | |
| Tetrahydrofuran (THF) | Likely Soluble | Employed in the reduction of related 4-carboxy quinolines[2]. | |
| Polar Protic | Ethanol | Likely Soluble | A common solvent for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives[2]. |
| Methanol | Likely Soluble | General solvent for polar organic compounds. | |
| Non-Polar / Weakly Polar | Chloroform | Likely Soluble | Used as a solvent for NMR analysis of related quinoline compounds[2]. |
| Ethyl Acetate | Likely Soluble | Used for extraction and purification of quinoline derivatives in synthesis[3]. | |
| Dioxane | Likely Soluble | Utilized in the synthesis of related quinoline carbaldehydes. | |
| Aqueous | Water | Likely Poorly Soluble | Quinoline itself is only slightly soluble in cold water[4]. The larger, more complex structure of the target compound would likely further decrease aqueous solubility. |
| Buffered Solutions (pH dependent) | Solubility may vary | As a weak acid (due to the thiol group), solubility is expected to increase in basic aqueous solutions. |
Structural Isomers
It is critical to distinguish this compound from its isomers, for which some data might be available. A common isomer is 6-methoxy-4-methylquinoline-2-thiol (CAS No. 52323-10-1)[5]. The difference in the position of the methyl and thiol groups can significantly impact the compound's physical and chemical properties, including its solubility.
Caption: Chemical structures of the target compound and a common isomer.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method is based on the shake-flask principle, which is considered the gold standard for solubility measurement.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter (for aqueous solutions)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow larger particles to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
For aqueous solutions, the pH of the saturated solution should also be measured and reported.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
Potential Therapeutic Targets of 6-methoxy-2-methylquinoline-4-thiol: An In-depth Technical Guide
Disclaimer: Extensive literature searches did not yield specific biological activity or therapeutic target data for 6-methoxy-2-methylquinoline-4-thiol. This guide, therefore, provides an in-depth analysis of the therapeutic potential of the broader quinoline-4-thiol chemical class and closely related structural isomers. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential areas of investigation for this compound.
Introduction to Quinoline-4-thiols
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, forming the core scaffold of numerous approved drugs.[1][2] The introduction of a thiol group at the 4-position of the quinoline ring can significantly influence the molecule's biological properties, including its ability to interact with various biological targets. The thiol group, being a nucleophile and capable of forming disulfide bonds, can engage in covalent interactions with protein residues, potentially leading to irreversible inhibition of enzyme activity. This unique reactivity profile makes quinoline-4-thiols an intriguing subject for therapeutic development.
Potential Therapeutic Areas and Molecular Targets
Based on the biological activities reported for structurally related quinoline derivatives, several potential therapeutic areas and molecular targets can be postulated for this compound.
Oncology
The quinoline scaffold is a well-established pharmacophore in oncology.[1] Several quinoline-based drugs are clinically used for the treatment of various cancers.[3] For quinoline-4-thiol derivatives and their isomers, potential anticancer mechanisms could involve the modulation of key cellular pathways involved in cancer progression.
Potential Targets:
-
P-glycoprotein (P-gp): A crucial protein involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents. Analogs of the isomeric compound, 6-methoxy-4-methylquinoline-2-thiol, have been investigated for their potential to inhibit P-gp.[4]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that play a critical role in tumor invasion and metastasis through the degradation of the extracellular matrix. The related compound, 6-methoxy-4-methylquinoline-2-thiol, has been studied for its anti-carcinogenic properties, specifically its ability to inhibit MMPs to suppress ovarian carcinoma progression.[4]
-
Topoisomerase IIα: An essential enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells. Certain quinoline-thiosemicarbazone derivatives have shown inhibitory activity against human topoisomerase IIα.[5][6]
-
Receptor Tyrosine Kinases (RTKs): A family of cell surface receptors that play a pivotal role in cell proliferation, survival, and angiogenesis. The quinazoline scaffold, structurally similar to quinoline, is a key feature of several approved RTK inhibitors.[3]
Signaling Pathway for Topoisomerase IIα Inhibition:
Caption: Postulated inhibitory action on Topoisomerase IIα.
Infectious Diseases
Quinoline derivatives have a long history as antimicrobial and antimalarial agents.[1] The thiol group in quinoline-4-thiols could contribute to their antimicrobial activity through various mechanisms.
Potential Targets:
-
Bacterial Enzymes: The thiol group can form covalent bonds with essential bacterial enzymes, disrupting their function and leading to bacterial cell death.[4]
-
Viral Replication Machinery: Quinoline derivatives have been explored for their antiviral properties. The specific viral targets would depend on the virus but could include proteases, polymerases, or entry proteins.
Inflammatory Diseases
Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7]
Potential Targets:
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule in the NOD2 pathway, which is involved in the innate immune response and inflammation. A novel series of 4-aminoquinoline derivatives have been designed and synthesized as RIPK2 inhibitors.[8]
Signaling Pathway for RIPK2 Inhibition:
Caption: Postulated inhibition of the NOD2-RIPK2 signaling pathway.
Oxidative Stress-Related Conditions
The thiol group is known for its antioxidant properties, and some 4-thioquinoline derivatives have been studied for their antioxidant and radioprotecting effects.[9]
Potential Mechanism:
-
Radical Scavenging: The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells and tissues.
Quantitative Data for Related Compounds
While no quantitative data is available for this compound, the following table summarizes data for a closely related isomer. This information may provide a preliminary indication of potential potency.
| Compound | Target/Assay | Result | Reference |
| 6-methoxy-4-methylquinoline-2-thiol | P-glycoprotein (P-gp) Inhibition | Inhibition of rhodamine 123 efflux in multidrug-resistant gastric carcinoma cells | [4] |
Experimental Protocols for Target Validation
The following are generalized experimental protocols that could be adapted to investigate the potential therapeutic targets of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a specific enzyme (e.g., MMPs, Topoisomerase IIα, RIPK2).
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable substrate (often fluorogenic or colorimetric) are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.
-
Signal Detection: The product formation is measured over time using a microplate reader (fluorometer or spectrophotometer).
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cellular Assays
Objective: To evaluate the effect of the compound on a specific cellular process (e.g., cell proliferation, cytokine production).
Example: Cancer Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value (the concentration that causes 50% growth inhibition) is determined.
Example Workflow for Target Validation:
Caption: A generalized workflow for therapeutic target validation.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the rich pharmacology of the broader quinoline class provides a strong foundation for future research. The potential for this compound to modulate key targets in oncology, infectious diseases, and inflammation warrants further investigation. The experimental approaches outlined in this guide offer a starting point for elucidating the mechanism of action and therapeutic potential of this intriguing molecule. Researchers are encouraged to explore the targets identified for structurally similar compounds as a primary avenue of inquiry.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Derivatives
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many variations, quinoline-4-thiol derivatives have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic potential of these derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights, quantitative data summaries, and visualizations of key chemical and biological pathways.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant properties. The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. Quinoline-4-thiol derivatives, characterized by a sulfur-containing functional group at the C4 position, represent a significant subclass that has garnered attention for its potent antioxidant and anticancer activities.
Discovery and Historical Context
The Genesis of Quinoline Chemistry
The history of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. This discovery marked the entry of a new class of heterocyclic compounds into the world of organic chemistry. However, it was the development of robust synthetic methods that truly unlocked the potential of the quinoline scaffold. The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, was a landmark achievement, providing a straightforward method to produce quinoline from aniline and glycerol. This and other classical methods, such as the Doebner-von Miller and Friedländer syntheses, made quinoline and its derivatives readily accessible for systematic investigation.
The Advent of Mercaptoquinolines
While the core quinoline structure was established early on, the introduction of sulfur functionalities came later. A key historical reference point is the synthesis of 8-mercaptoquinoline by Edinger in 1908.[1] Although not a 4-thiol derivative, this work established a precedent for the synthesis of mercapto-substituted quinolines. The development of methods to functionalize the 4-position, a site of significant electronic activity, paved the way for the specific creation of quinoline-4-thiol derivatives, which are now primarily accessed through the conversion of key intermediates like 4-hydroxyquinolines or 4-chloroquinolines.
Synthetic Methodologies for Quinoline-4-thiol Derivatives
The synthesis of quinoline-4-thiol derivatives is typically a multi-step process that begins with the construction of the core quinoline ring system, followed by the introduction of the thiol group.
General Synthetic Workflow
The overall strategy involves creating a quinoline ring with a good leaving group at the 4-position, which can then be displaced by a sulfur nucleophile.
References
Methodological & Application
Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Anticancer Research
Disclaimer: Direct experimental data on the anticancer activity of 6-methoxy-2-methylquinoline-4-thiol is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally similar quinoline derivatives, particularly those containing methoxy and thiol groups. These guidelines are intended to serve as a starting point for researchers investigating the potential of this specific compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the field of oncology.[1][2] Their diverse biological activities stem from various mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] The presence of a thiol group is often associated with the ability to form covalent bonds with proteins and enzymes, potentially inhibiting their function and disrupting cellular processes.[5] Specifically, derivatives of 6-methoxy-quinoline have been investigated for their potential to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy.[6][7][8] One of the key mechanisms implicated is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7][8][9]
This document provides an overview of the potential applications of this compound in anticancer research and detailed protocols for its preliminary evaluation.
Potential Anticancer Applications
-
Reversal of Multidrug Resistance (MDR): Based on the activity of similar quinoline compounds, this compound may act as a P-glycoprotein inhibitor, thereby increasing the intracellular concentration and efficacy of conventional chemotherapeutic agents in MDR cancer cells.[6][7][8]
-
Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death in cancer cells through caspase-dependent pathways, associated with the dissipation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10]
-
Inhibition of Tubulin Polymerization: Certain quinoline analogues act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]
-
Direct Cytotoxicity: The compound may exhibit intrinsic cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
| Compound Class | Cancer Cell Line | Endpoint | IC50 / EC50 | Reference |
| 2-phenyl-4-quinolones | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | Cytotoxicity | < 1.0 µg/ml | [4] |
| Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | Antiproliferative activity | 2 nM–11 nM | [4] |
| 4-anilinoquinoline derivative | Colon, lung, ovarian, and breast cancer cells | Cytotoxicity | 1.5–3.9 nM | [4] |
| Quinolyl-thienyl chalcone | HUVEC | Inhibition of proliferation | 21.78 nM | [11] |
| Quinoline–chalcone hybrid | MCF-7, HeLa, DLD1 | Anti-proliferative activity | 37.07 nM (as EGFR inhibitor) | [11] |
| 2-quinolone-benzimidazole hybrid | N/A | Protein kinase B inhibition | 1.64–44.46 μM | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of this compound to inhibit the efflux function of P-gp in MDR cancer cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Incubate the cells with various concentrations of this compound or Verapamil for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for assessing P-glycoprotein inhibition.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathway
Based on the known mechanisms of similar compounds, this compound could potentially inhibit P-glycoprotein, leading to the intracellular accumulation of chemotherapeutic drugs. This, in turn, can induce DNA damage and activate apoptotic pathways. Additionally, the compound might directly induce apoptosis by causing mitochondrial dysfunction and the release of cytochrome c.
Caption: Potential mechanism of action and signaling pathway.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 6. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for 6-Methoxy-2-Arylquinolines as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a series of 6-methoxy-2-arylquinoline derivatives as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. The information is based on published research and is intended to guide researchers in the evaluation and application of this class of compounds. While the user's original query specified 6-methoxy-2-methylquinoline-4-thiol, the available scientific literature does not provide specific data on this exact compound's P-gp inhibitory activity. Therefore, these notes focus on a closely related and well-characterized series of 6-methoxy-2-arylquinolines, which serve as a strong proxy for understanding the potential of this chemical scaffold.[1][2]
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily.[3][4][5] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally and functionally diverse compounds out of cells.[3] In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance, as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic effects.[3][5] The development of P-gp inhibitors that can be co-administered with anticancer drugs to reverse this resistance is a significant goal in oncology research.[3]
The 6-methoxy-2-arylquinoline scaffold has emerged as a promising platform for the development of novel P-gp inhibitors.[1][2] Certain derivatives have demonstrated potent P-gp inhibitory activity, in some cases exceeding that of the well-known P-gp inhibitor, verapamil.[1][2]
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and P-gp inhibitory activity of a series of 6-methoxy-2-arylquinoline derivatives from a key study by Rastegari et al. (2018).[1][2]
Table 1: Cytotoxicity of 6-Methoxy-2-Arylquinoline Derivatives
The cytotoxicity of the compounds was evaluated using an MTT assay in both a P-gp overexpressing, multidrug-resistant gastric carcinoma cell line (EPG85-257RDB) and its drug-sensitive parental cell line (EPG85-257P).[1][2] The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | R Group | EPG85-257P (Sensitive) IC50 (µM) | EPG85-257RDB (Resistant) IC50 (µM) |
| 4a | -H | > 50 | > 50 |
| 4b | 4-OCH₃ | > 50 | > 50 |
| 4c | 4-Cl | > 50 | > 50 |
| 4d | 4-NO₂ | > 50 | > 50 |
| 4e | 4-CH₃ | > 50 | > 50 |
| 5a | -H | > 50 | > 50 |
| 5b | 4-OCH₃ | > 50 | > 50 |
| Doxorubicin | - | 0.03 ± 0.01 | 3.3 ± 0.1 |
| Verapamil | - | 12.8 ± 0.5 | 10.5 ± 0.7 |
Data sourced from Rastegari et al., 2018.[1][2]
Table 2: P-glycoprotein Inhibitory Activity of 6-Methoxy-2-Arylquinoline Derivatives
The P-gp inhibitory activity was determined by measuring the intracellular accumulation of the P-gp substrate, rhodamine 123, in the P-gp-positive EPG85-257RDB cell line using flow cytometry.[1][2][6] The data is presented as the percentage of fluorescence uptake relative to a control (cells treated with rhodamine 123 only). Verapamil was used as a positive control.
| Compound (at 10 µM) | R Group | Fluorescence Uptake (%) | Potency vs. Verapamil |
| 4a | -H | 20.3 ± 1.5 | - |
| 4b | 4-OCH₃ | 25.6 ± 2.1 | - |
| 4c | 4-Cl | 18.9 ± 1.2 | - |
| 4d | 4-NO₂ | 15.4 ± 1.8 | - |
| 4e | 4-CH₃ | 22.1 ± 1.9 | - |
| 5a | -H | 85.7 ± 3.5 | 1.3-fold stronger |
| 5b | 4-OCH₃ | 138.2 ± 4.2 | 2.1-fold stronger |
| Verapamil (at 10 µM) | - | 65.4 ± 2.8 | - |
| Control | - | 13.1 ± 1.1 | - |
Data sourced from Rastegari et al., 2018.[1][2] The study highlights that the alcoholic derivatives (5a and 5b) are significantly more potent P-gp inhibitors than their carboxylic acid counterparts (4a-e).[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involved in P-gp mediated drug resistance and the experimental workflows for evaluating P-gp inhibitors.
Caption: P-gp Mediated Multidrug Resistance Signaling Pathway.
Caption: Workflow for Synthesis and Evaluation of P-gp Inhibitors.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the evaluation of 6-methoxy-2-arylquinoline derivatives as P-gp inhibitors.
Protocol 1: Synthesis of 6-Methoxy-2-Arylquinoline-4-Carboxylic Acid Derivatives (Doebner Reaction)[2]
This protocol describes the one-step Doebner reaction to synthesize the carboxylic acid precursors of the active P-gp inhibitors.
Materials:
-
Substituted benzaldehyde
-
Pyruvic acid
-
p-Anisidine
-
Ethanol
-
Hexane
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask, dissolve the appropriate substituted benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml).
-
Heat the solution for 30 minutes.
-
Add p-anisidine (9.45 mmol) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, a precipitate will form.
-
Filter the precipitate and wash it with ethanol and then hexane.
-
Recrystallize the crude product from ethanol to obtain the purified 6-methoxy-2-arylquinoline-4-carboxylic acid derivative.
Protocol 2: Reduction of Carboxylic Acids to Alcohols[2]
This protocol describes the reduction of the carboxylic acid derivatives to the more active alcoholic P-gp inhibitors.
Materials:
-
6-Methoxy-2-arylquinoline-4-carboxylic acid derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a dry flask under an inert atmosphere, suspend the 6-methoxy-2-arylquinoline-4-carboxylic acid derivative in dry THF.
-
Cool the suspension in an ice bath.
-
Slowly add LiAlH₄ to the cooled suspension.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol derivative.
Protocol 3: Cytotoxicity Evaluation (MTT Assay)[1][8][9][10][11]
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized compounds.
Materials:
-
EPG85-257P and EPG85-257RDB cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µl of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8][7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)[1][7]
This protocol describes a flow cytometry-based assay to measure the P-gp inhibitory activity of the compounds by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
EPG85-257RDB cells
-
Test compounds dissolved in DMSO
-
Rhodamine 123 solution (0.5 mM in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the EPG85-257RDB cells and adjust the concentration to 1 x 10⁶ cells/ml in the culture medium.
-
Aliquot 1 ml of the cell suspension into flow cytometry tubes.
-
Add the test compound to the desired final concentration (e.g., 10 µM) from a stock solution in DMSO. Include a positive control (e.g., verapamil) and a negative control (DMSO vehicle).
-
Pre-incubate the cells with the inhibitors for 10 minutes at room temperature.[6]
-
Add rhodamine 123 to a final concentration of 2.5 µM (by adding 5 µl of a 0.5 mM solution).[6]
-
Incubate the tubes for 45 minutes at 37°C.[6]
-
After incubation, centrifuge the cells and wash them twice with ice-cold PBS.[6]
-
Resuspend the cell pellet in fresh PBS for analysis.[6]
-
Analyze the intracellular fluorescence of rhodamine 123 in 10,000 cells per sample using a flow cytometer.[6]
-
The increase in intracellular fluorescence in the presence of a test compound compared to the control indicates P-gp inhibition.
Conclusion
The 6-methoxy-2-arylquinoline scaffold represents a promising starting point for the development of novel P-glycoprotein inhibitors. The alcoholic derivatives, in particular, have demonstrated significant potency in reversing P-gp-mediated efflux.[1][2] The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these and similar compounds. Further optimization of this scaffold could lead to the discovery of clinically useful agents for overcoming multidrug resistance in cancer chemotherapy.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 6. P-gp inhibition assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT™ cell viability test [bio-protocol.org]
Application Notes and Protocols for Antimicrobial Assays of 6-methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6] The introduction of various functional groups onto the quinoline scaffold allows for the modulation of their physicochemical and biological properties. The thiol group, in particular, is known to be highly reactive and can contribute to the biological activity of a compound by forming covalent bonds with proteins and enzymes, leading to the disruption of cellular processes.[1] This document provides detailed protocols for conducting antimicrobial assays on the novel compound 6-methoxy-2-methylquinoline-4-thiol, based on established methodologies for analogous quinoline derivatives.
While specific data for this compound is not yet extensively published, the following protocols and data tables serve as a comprehensive guide for researchers to evaluate its antimicrobial potential. The presented quantitative data is representative of findings for structurally similar quinoline derivatives and should be used as a reference for comparison.
Data Presentation
The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). The following tables summarize representative antimicrobial activity data for quinoline derivatives against a panel of common pathogenic bacteria and fungi.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinoline Derivatives against Bacterial Strains
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-Thiol Derivatives | Staphylococcus aureus (Gram-positive) | 8 - 64 | Ciprofloxacin | 0.5 - 2 |
| Escherichia coli (Gram-negative) | 16 - 128 | Ciprofloxacin | 0.25 - 1 | |
| Pseudomonas aeruginosa (Gram-negative) | 32 - 256 | Ciprofloxacin | 1 - 4 | |
| Enterococcus faecalis (Gram-positive) | 16 - 128 | Vancomycin | 1 - 4 |
Table 2: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinoline Derivatives against Fungal Strains
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-Thiol Derivatives | Candida albicans | 4 - 32 | Fluconazole | 0.25 - 2 |
| Aspergillus niger | 8 - 64 | Amphotericin B | 0.5 - 2 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the compound dilution.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.
-
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA plates and allow them to solidify.
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the Broth Microdilution Assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Protocol:
-
Subculturing from MIC Assay:
-
From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the subculture plates.
-
Proposed Mechanism of Action
The antimicrobial activity of many quinoline derivatives is attributed to their ability to interfere with essential cellular processes. For quinoline-thiol derivatives, a proposed mechanism involves the reactive thiol group.
This proposed mechanism suggests that the thiol group of this compound may form covalent bonds with essential bacterial proteins, such as enzymes involved in DNA replication or cell wall synthesis.[1] This interaction leads to the inhibition of protein function, disruption of vital cellular processes, and ultimately, bacterial cell death. Another potential mechanism for quinoline-based compounds is the inhibition of DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication.[7]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to characterize the antimicrobial profile of this novel compound and assess its potential as a new therapeutic agent. It is crucial to adapt and validate these protocols for the specific compound and microbial strains under investigation.
References
- 1. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of 6-methoxy-2-methylquinoline-4-thiol in Fluorescence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the fluorescent properties of 6-methoxy-2-methylquinoline-4-thiol is limited in publicly available literature. The following application notes and protocols are based on the known characteristics of structurally similar quinoline and thiol-containing fluorescent probes. The provided data and experimental procedures should be considered as a starting point for research and will require empirical validation.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties, high quantum yields, and sensitivity to the local microenvironment.[1][2] The introduction of a thiol (-SH) group onto the quinoline scaffold offers a versatile platform for designing probes that can selectively detect and quantify biologically relevant analytes and monitor dynamic processes. The high nucleophilicity of the thiol group makes it an excellent reactive site for sensing electrophilic species, metal ions, and reactive oxygen/nitrogen species, often through mechanisms that modulate the fluorescence output of the quinoline core.[3][4]
This compound is a promising candidate for fluorescence-based assays. The methoxy and methyl substitutions on the quinoline ring are expected to influence the compound's photophysical properties, such as excitation and emission wavelengths, quantum yield, and Stokes shift. The strategic placement of the thiol group at the 4-position provides a reactive handle for various sensing applications.
Principle of Fluorescence Sensing
The application of this compound as a fluorescent probe is predicated on the modulation of its fluorescence upon interaction with a target analyte. Several mechanisms can be exploited:
-
Photoinduced Electron Transfer (PET): In its native state, the thiol group might quench the fluorescence of the quinoline core through PET. Upon reaction of the thiol with an analyte (e.g., an electrophile or an oxidizing agent), the PET process can be inhibited, leading to a "turn-on" fluorescence response.[4]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be altered upon the thiol group's interaction with an analyte, leading to a change in the ICT character of the molecule. This can result in a ratiometric shift in the emission wavelength, providing a more robust sensing mechanism.
-
Metal Ion Chelation: The thiol group, in conjunction with the quinoline nitrogen, can act as a chelating site for metal ions. Binding of specific metal ions can lead to either fluorescence enhancement ("chelation-enhanced fluorescence," CHEF) or quenching, depending on the nature of the metal ion.[3]
-
Nucleophilic Addition/Substitution: The nucleophilic thiol can react with specific analytes, such as Michael acceptors or compounds with good leaving groups, leading to the formation of a new adduct with distinct fluorescent properties.
Hypothetical Fluorescent Properties
The following table summarizes the predicted photophysical properties of this compound based on data from analogous quinoline derivatives.[1][5] Note: These values require experimental verification.
| Property | Predicted Value | Conditions |
| Absorption Maximum (λabs) | 340 - 360 nm | In aprotic polar solvents (e.g., ACN, DMSO) |
| Emission Maximum (λem) | 420 - 460 nm | In aprotic polar solvents (e.g., ACN, DMSO) |
| Stokes Shift | 80 - 100 nm | - |
| Quantum Yield (ΦF) | Low (quenching by thiol) | Unreacted form |
| Quantum Yield (ΦF) | Moderate to High | Upon reaction/chelation |
Experimental Protocols
General Considerations
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the photophysical properties of the probe. Aprotic polar solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often good starting points. For biological applications, aqueous buffer systems (e.g., PBS, HEPES) with a small percentage of co-solvent will be necessary.
-
pH: The protonation state of the thiol and the quinoline nitrogen can affect the fluorescence. It is crucial to perform experiments in a buffered solution at a physiologically relevant pH (e.g., 7.4) for biological studies.
-
Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO). Protect the solution from light and store at -20°C.
Protocol for Thiol Detection (Hypothetical Turn-on Response)
This protocol describes a general procedure for detecting an electrophilic analyte that reacts with the thiol group, leading to fluorescence enhancement.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a series of analyte solutions of known concentrations in the chosen experimental buffer (e.g., 10x the final desired concentration).
-
Prepare the experimental buffer (e.g., 10 mM HEPES, pH 7.4).
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer or a plate reader with fluorescence capabilities.
-
Set the excitation wavelength based on the absorption maximum of the probe-analyte adduct (start with the predicted λabs).
-
Set the emission wavelength range to capture the expected fluorescence spectrum (e.g., 400 - 600 nm).
-
-
Assay Procedure:
-
In a quartz cuvette or a microplate well, add the experimental buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). Mix gently.
-
Record the baseline fluorescence of the probe alone.
-
Add varying concentrations of the analyte to different cuvettes/wells.
-
Incubate the mixture for a predetermined time at a controlled temperature to allow for the reaction to proceed.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the fluorescence readings of the samples containing the analyte.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the linear range of the assay.
-
Visualizations
Experimental Workflow for Fluorescence Sensing
Caption: Experimental workflow for a fluorescence-based sensing assay.
Hypothetical Signaling Pathway for Thiol-Reactive Probe
Caption: Hypothetical mechanism of a thiol-reactive fluorescent probe.
Applications in Drug Development
-
High-Throughput Screening (HTS): The probe could be used in HTS campaigns to identify inhibitors of enzymes that produce electrophilic metabolites.
-
Monitoring Oxidative Stress: As a thiol-reactive probe, it could be employed to monitor levels of reactive oxygen species (ROS) in cellular models of disease. An increase in ROS would lead to the oxidation of the probe's thiol group and a corresponding change in fluorescence.
-
Drug-Target Engagement: If a drug is known to bind to a cysteine residue on its target protein, a derivative of this probe could be designed to competitively bind to the same site, allowing for the quantification of drug-target engagement.
-
Quantification of Biological Thiols: The probe could be adapted to quantify important biological thiols like glutathione, which is a key antioxidant in cells.[6]
Synthesis of Related Quinolines
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its utility in fluorescence studies will depend on the careful characterization of its photophysical properties and its reactivity towards various analytes. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to begin exploring the potential of this and other quinoline-thiol derivatives in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. sciforum.net [sciforum.net]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-methoxy-2-methylquinoline-4-thiol and its derivatives. This class of compounds holds significant interest for its potential biological activities, including the inhibition of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The following sections outline the synthetic route, experimental procedures, and relevant biological context.
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol group at the 4-position of the quinoline ring can significantly modulate the compound's biological activity. This compound derivatives are of particular interest for their potential as inhibitors of key cellular signaling pathways, making them attractive candidates for drug discovery and development programs.
The synthesis of the target compound is achieved through a robust three-step process commencing with a Conrad-Limpach cyclization, followed by chlorination and subsequent thiolation.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound. The data presented is a compilation from various sources for the target molecule and closely related analogues.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |
| 1 | 6-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.21 | 65-95 | 270 | ¹H NMR, ¹³C NMR, MS[1] |
| 2 | 4-Chloro-6-methoxy-2-methylquinoline | C₁₁H₁₀ClNO | 207.66 | 85 | 92 | ¹H NMR, ¹³C NMR, MS[2][3] |
| 3 | This compound | C₁₁H₁₁NOS | 205.28 | 50-70 | N/A | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach Cyclization)
This step involves the condensation of p-anisidine with ethyl acetoacetate to form the quinoline ring system.[4][5]
Materials:
-
p-Anisidine
-
Ethyl acetoacetate
-
Polyphosphoric acid or a high-boiling inert solvent (e.g., mineral oil, Dowtherm A)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Beaker, filter funnel, and filter paper
Procedure:
-
In a round-bottom flask, combine p-anisidine (1 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents).
-
The reaction can be carried out under two general sets of conditions:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
If using a high-boiling solvent, the product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol or a suitable solvent can be performed for further purification.
Characterization: The structure of 6-methoxy-2-methylquinolin-4-ol can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
6-Methoxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 6-methoxy-2-methylquinolin-4-ol (1 molar equivalent) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 molar equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux (approximately 110°C) for 2-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-chloro-6-methoxy-2-methylquinoline can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS).
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the 4-chloro group with a thiol group using thiourea.
Materials:
-
4-Chloro-6-methoxy-2-methylquinoline
-
Thiourea
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6-methoxy-2-methylquinoline (1 molar equivalent) and thiourea (1.5-2 molar equivalents) in ethanol or DMF.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a sodium hydroxide solution to hydrolyze the intermediate isothiouronium salt.
-
Heat the alkaline mixture for a short period (e.g., 30 minutes) to ensure complete hydrolysis.
-
Cool the solution and acidify with hydrochloric acid to precipitate the thiol.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude this compound can be purified by recrystallization.
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The IR spectrum should show a characteristic S-H stretching band.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
- 1. 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 6-methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a thiol group to the quinoline scaffold can confer unique biochemical properties, such as the ability to interact with protein and enzyme targets through covalent bond formation.[1] This document provides a detailed protocol for a foundational cell-based assay to evaluate the cytotoxic potential of 6-methoxy-2-methylquinoline-4-thiol, a compound of interest for drug discovery programs. While specific data for this exact molecule is not widely available, the provided protocol is based on established methodologies for similar quinoline-thiol compounds and serves as a robust starting point for its characterization. Structurally related compounds have demonstrated potential in inhibiting cancer cell growth, including in multidrug-resistant cell lines, possibly through the inhibition of P-glycoprotein (P-gp).[1]
Experimental Protocols
Cell Viability Assay Using Resazurin
This protocol outlines a method to assess the cytotoxic effects of this compound on a selected cancer cell line. The resazurin assay is a sensitive and reliable method for quantifying cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., multidrug-resistant gastric carcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
-
Resazurin Assay:
-
After the 48-hour treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell control" wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a table for clear comparison.
| Concentration of this compound (µM) | Mean Fluorescence (AU) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 15890 | 750 | 100 |
| 0.1 | 15500 | 810 | 97.5 |
| 1 | 14200 | 700 | 89.4 |
| 10 | 9800 | 550 | 61.7 |
| 50 | 4500 | 300 | 28.3 |
| 100 | 2100 | 150 | 13.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the cell viability assay.
Potential Signaling Pathway
Caption: Inhibition of P-gp mediated drug efflux.
References
Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-2-methylquinoline-4-thiol is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a thiol group at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position provides multiple reactive sites for further molecular elaboration, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.
These application notes provide detailed protocols for the synthesis of this compound and highlight its potential applications as a precursor in the development of bioactive molecules.
Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-methoxyaniline. The overall synthetic workflow involves an initial cyclization to form the quinoline core, followed by chlorination and subsequent conversion to the target thiol.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol
This procedure is adapted from the synthesis of a related compound and follows a classical Conrad-Limpach cyclization.[3][4]
Reaction:
-
Starting Material: 4-methoxyaniline
-
Reagents: Ethyl acetoacetate, Polyphosphoric acid (PPA)
-
Product: 6-methoxy-2-methylquinolin-4-ol
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-methoxyaniline (e.g., 0.1 mol) and ethyl acetoacetate (e.g., 0.1 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add polyphosphoric acid (a sufficient amount to ensure good stirring) to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum to yield 6-methoxy-2-methylquinolin-4-ol.
Step 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.[3][4]
Reaction:
-
Starting Material: 6-methoxy-2-methylquinolin-4-ol
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Product: 4-chloro-6-methoxy-2-methylquinoline
Experimental Protocol:
-
In a fume hood, place 6-methoxy-2-methylquinolin-4-ol (e.g., 0.05 mol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (e.g., 5-10 equivalents) to the flask.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or ammonia until it is alkaline.
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it to obtain 4-chloro-6-methoxy-2-methylquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
The final step involves the conversion of the 4-chloroquinoline to the corresponding 4-thiol using a sulfur nucleophile like thiourea followed by hydrolysis.[5]
Reaction:
-
Starting Material: 4-chloro-6-methoxy-2-methylquinoline
-
Reagents: Thiourea, Ethanol, Sodium hydroxide
-
Product: this compound
Experimental Protocol:
-
Dissolve 4-chloro-6-methoxy-2-methylquinoline (e.g., 0.02 mol) in ethanol in a round-bottom flask.
-
Add thiourea (e.g., 0.022 mol) to the solution and heat the mixture to reflux for 4-6 hours.
-
After the formation of the isothiouronium salt intermediate (which may precipitate), cool the mixture.
-
Add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate.
-
Cool the reaction mixture and acidify it with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the thiol.
-
Filter the solid product, wash it with water, and dry it under vacuum to yield this compound.
Applications in Organic Synthesis
This compound serves as a valuable building block for the synthesis of a variety of derivatives due to the reactivity of the thiol group.
S-Alkylation and S-Acylation
The thiol group can be readily alkylated or acylated to introduce a wide range of substituents at the 4-position. This allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can be crucial for its biological activity.
Caption: Derivatization of this compound.
Potential Biological Applications
Quinoline derivatives are known to exhibit a broad spectrum of biological activities. While specific data for this compound is limited, the activities of structurally related compounds suggest its potential in drug discovery.
Anticancer Activity
Many quinoline derivatives have been investigated as potential anticancer agents.[1][2] Their mechanisms of action are diverse and can include inhibition of protein kinases, topoisomerases, and tubulin polymerization. The introduction of a thiol group can enhance the interaction with biological targets through covalent bonding or by acting as a metal chelator. Derivatives of 6-methoxy-2-arylquinolines have been studied as P-glycoprotein inhibitors, which could be a strategy to overcome multidrug resistance in cancer.[6]
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6-methoxy-2-arylquinoline derivatives | P-gp overexpressing cancer cells | P-gp inhibition | [6] |
| Substituted quinolines | T47D (breast cancer) | nM range | [N/A] |
| 2,4-disubstituted quinolines | Various cell lines | Potent cytotoxicity | [N/A] |
Antimicrobial Activity
The quinoline core is a key component of several antibacterial and antifungal drugs. The thiol group in the target molecule can contribute to its antimicrobial properties by interacting with essential microbial enzymes.
Table 2: Antimicrobial Activity of Related Quinoline Derivatives
| Compound/Derivative Class | Microbial Strain | Activity (MIC) | Reference |
| Quinoline-2-one derivatives | MRSA, VRE | 0.75 - 6.0 µg/mL | [7] |
| 2-methyl-8-hydroxyquinoline derivatives | Human intestinal bacteria | Active | [8] |
| Substituted quinoline derivatives | E. coli, S. aureus | 3.12 - 12.5 µg/mL | [7] |
Signaling Pathway Visualization
While a specific signaling pathway for this compound has not been elucidated, many quinoline-based anticancer agents are known to induce apoptosis. A generalized apoptotic pathway that could be influenced by such compounds is depicted below.
Caption: Potential mechanism of action via induction of apoptosis.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The straightforward synthetic route and the reactivity of its functional groups allow for the creation of diverse molecular libraries. Based on the known biological activities of related quinoline derivatives, compounds derived from this scaffold hold significant promise for the development of novel anticancer and antimicrobial agents. The provided protocols offer a solid foundation for researchers to synthesize and explore the potential of this interesting molecule.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Chemical Probes from 6-methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing chemical probes derived from the versatile 6-methoxy-2-methylquinoline-4-thiol scaffold. This document outlines synthetic strategies for creating fluorescent and affinity-based probes, detailed protocols for their application in cellular imaging and target identification, and potential signaling pathways for investigation.
Introduction to this compound as a Privileged Scaffold
The quinoline core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The this compound scaffold is of particular interest for chemical probe development due to the presence of a reactive thiol group. This thiol moiety serves as a versatile handle for introducing various functionalities, such as fluorophores for cellular imaging or reporter tags for target identification through covalent modification of protein targets. The methoxy and methyl groups on the quinoline ring can also be modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.
Application Note 1: Development of a Fluorescent Probe for Cellular Imaging
This application note describes the design and synthesis of a fluorescent chemical probe from this compound for visualizing its subcellular localization and monitoring its interaction with potential biological targets in living cells.
Probe Design and Synthesis
The thiol group of this compound can be readily functionalized with a fluorophore containing a thiol-reactive group, such as a maleimide or an iodoacetamide. For this example, we will use a maleimide-functionalized fluorophore.
Experimental Protocol: Synthesis of a Fluorescent Quinoline Probe
-
Dissolve the starting material: Dissolve this compound (1 equivalent) in a suitable organic solvent such as N,N-dimethylformamide (DMF).
-
Add the fluorophore: To the solution, add a maleimide-functionalized fluorophore (e.g., Maleimide-PEG4-Biotin, 1.1 equivalents).
-
Reaction conditions: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel to yield the desired fluorescent probe.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Live-Cell Imaging
The synthesized fluorescent probe can be used to stain living cells and observe its distribution.
Experimental Protocol: Live-Cell Fluorescence Microscopy
-
Cell Culture: Plate cells of interest (e.g., a human cancer cell line) onto glass-bottom dishes and culture overnight.
-
Probe Incubation: Treat the cells with the fluorescent quinoline probe at a final concentration of 1-10 µM in cell culture medium. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore. Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed to determine the probe's subcellular localization.
Application Note 2: Activity-Based Protein Profiling (ABPP) for Target Identification
This application note details the development of an activity-based probe from this compound and its use in identifying covalent protein targets in a cellular context.
Probe Design and Synthesis
For ABPP, the quinoline thiol scaffold is modified with a reporter tag, such as an alkyne or azide, which can be used for subsequent "click" chemistry to attach a visualization tag (e.g., a fluorophore) or an affinity handle (e.g., biotin).[1] This allows for the identification of proteins that are covalently modified by the probe.
Experimental Protocol: Synthesis of a "Clickable" Quinoline Probe
-
Alkylation of the thiol: React this compound (1 equivalent) with a bifunctional linker containing a terminal alkyne and a reactive group for the thiol, such as a propargyl bromide, in the presence of a mild base (e.g., K₂CO₃) in acetone.
-
Reaction conditions: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the alkyne-functionalized probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Target Identification using ABPP
The "clickable" probe can be used to label and identify its protein targets in a complex proteome.
Experimental Protocol: In-gel Fluorescence Scanning and Mass Spectrometry
-
Cell Treatment: Treat cultured cells with the alkyne-functionalized quinoline probe (10-50 µM) for a defined period (e.g., 2-4 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Chemistry: To the cell lysate, add an azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488) and the click chemistry reaction cocktail (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA). Incubate at room temperature for 1 hour.
-
SDS-PAGE and In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.
-
Target Identification by Mass Spectrometry: For protein identification, perform the click reaction with an azide-functionalized biotin tag. The biotinylated proteins can then be enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Potential Signaling Pathway Involvement
Quinoline derivatives have been shown to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3][4] A potent mTOR inhibitor based on a quinoline scaffold, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been reported with an IC50 value of 64 nM.[2] Chemical probes derived from this compound could be valuable tools to investigate the modulation of this and other signaling pathways.
Data Presentation
Quantitative data from the evaluation of newly synthesized probes should be summarized for clear comparison.
| Probe ID | Probe Type | Target/Application | IC50 (nM) | Kd (nM) | Quantum Yield |
| Q-F1 | Fluorescent | Cellular Imaging | N/A | N/A | 0.35 |
| Q-ABPP1 | Affinity-Based | Target ID (PI3K) | 120 | 250 | N/A |
| PQQ (literature) | Inhibitor | mTOR | 64 | N/A | N/A |
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline-thiol probes.
Experimental Workflow: Fluorescent Probe Synthesis and Application
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-methoxy-2-methylquinoline-4-thiol
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-methoxy-2-methylquinoline-4-thiol. Due to the compound's dual characteristics of a quinoline core and a reactive thiol group, this method has been developed by combining established analytical approaches for both quinoline derivatives and thiol-containing compounds. The protocol outlines the use of a reverse-phase C18 column with a gradient elution mobile phase composed of acetonitrile and water with a trifluoroacetic acid modifier, and UV detection. This method is intended for researchers, scientists, and professionals in drug development for purity assessment, stability studies, and quantification of this compound in various sample matrices.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential biological activities. The quinoline scaffold is a common feature in many pharmacologically active molecules, and the presence of a thiol group suggests potential for antioxidant activity or covalent interactions with biological targets. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound during synthesis, formulation, and metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. However, the analysis of thiol-containing molecules can be challenging due to their susceptibility to oxidation, which can lead to the formation of disulfides and other degradation products. Furthermore, quinoline compounds can exhibit poor peak shapes on certain stationary phases due to interactions with residual silanols. This proposed method addresses these challenges by suggesting appropriate chromatographic conditions, sample handling procedures, and detection parameters.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), 99%
-
This compound reference standard
-
Nitrogen gas for sample preparation
-
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatibility, trifluoroacetic acid (TFA) can be replaced with 0.1% formic acid.
Standard and Sample Preparation
Due to the oxidative potential of the thiol group, special care should be taken during sample preparation.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with a diluent consisting of 50:50 acetonitrile/water that has been previously deoxygenated by sparging with nitrogen gas for 15-20 minutes.
-
Store the stock solution at 2-8 °C and protect it from light. It is recommended to prepare fresh daily.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the deoxygenated diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the deoxygenated diluent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation Considerations (Hypothetical Data)
For a full method validation, the following parameters should be assessed. The table below presents hypothetical data for illustrative purposes.
| Validation Parameter | Hypothetical Result |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 (for a range of 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from placebo or degradation products |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Analytical Challenges and Solutions
Caption: Addressing analytical challenges in HPLC of quinoline thiols.
Discussion
The proposed HPLC method provides a robust starting point for the analysis of this compound. The use of a C18 column is a standard practice for the separation of moderately polar compounds. The gradient elution allows for the effective separation of the target analyte from potential impurities and degradation products.
The addition of an acid, such as TFA, to the mobile phase serves two primary purposes. Firstly, it protonates residual silanol groups on the silica-based stationary phase, which minimizes secondary interactions with the basic quinoline nitrogen, thereby improving peak shape and reducing tailing. Secondly, the acidic environment can help to suppress the ionization of the thiol group, leading to more consistent retention.
A critical aspect of this method is the handling of the thiol-containing analyte. Thiols are readily oxidized to disulfides, especially in the presence of dissolved oxygen, metal ions, and at neutral or basic pH. To mitigate this, it is imperative to use deoxygenated solvents for sample and standard preparation. Working quickly and protecting solutions from prolonged exposure to air is also recommended.
The choice of UV detection at 254 nm and 320 nm is based on the typical absorbance maxima for quinoline-based structures. A Diode Array Detector would be advantageous to obtain the full UV spectrum of the peak, which can aid in peak identification and purity assessment.
Conclusion
This application note details a proposed HPLC method for the determination of this compound. The method is designed to provide good chromatographic separation and quantification while addressing the specific analytical challenges associated with this compound's structure. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-methoxy-2-methylquinoline-4-thiol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of the Final Thiol Product
| Potential Cause | Recommended Solution |
| Incomplete thionation of the quinolin-4-one precursor: The conversion of 6-methoxy-2-methylquinolin-4-ol to the corresponding thiol may be inefficient. | - Optimize Lawesson's Reagent Stoichiometry: Increase the molar ratio of Lawesson's reagent to the quinolin-4-one. Start with a 1:1 ratio and incrementally increase to 1.5:1 or 2:1. - Increase Reaction Temperature and Time: Thionation reactions often require elevated temperatures. Refluxing in a high-boiling solvent like toluene or xylene for several hours is common. Monitor the reaction progress by TLC. - Ensure Anhydrous Conditions: Lawesson's reagent is sensitive to moisture. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective reaction of 4-chloro-6-methoxy-2-methylquinoline with the sulfur source: The nucleophilic substitution of the chloro group may not be proceeding to completion. | - Choice of Sulfur Source: Sodium hydrosulfide (NaSH) is often more reactive than thiourea. If using thiourea, ensure the subsequent hydrolysis of the isothiouronium salt is complete by using a strong base like NaOH. - Solvent Selection: A polar aprotic solvent like DMF or DMSO can facilitate the nucleophilic substitution reaction. - Reaction Temperature: Heating the reaction mixture is typically necessary. Optimize the temperature based on the chosen solvent and sulfur source, monitoring for decomposition of starting material or product. |
| Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. | - Lower Reaction Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period. - Use a Milder Base: If using a strong base for hydrolysis, consider a weaker base like sodium carbonate or potassium carbonate to minimize side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material: The reaction has not gone to completion. | - Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. - Add More Reagent: If the reaction stalls, a small additional portion of the limiting reagent can be added. |
| Formation of Disulfide Byproduct: The thiol product is susceptible to oxidation, leading to the formation of a disulfide. | - Workup under Inert Atmosphere: Perform the workup and purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen. - Use of Reducing Agents: During workup, a mild reducing agent like sodium bisulfite can be added to the aqueous washes to prevent oxidation. - Degas Solvents: Use solvents that have been degassed by sparging with an inert gas. |
| Hydrolysis of 4-chloroquinoline: If starting from the chloro-derivative, hydrolysis to the quinolin-4-ol can occur as a side reaction. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. - Control of pH: Maintain a non-aqueous or aprotic environment to disfavor hydrolysis. |
| Residual Lawesson's Reagent Byproducts: Phosphorus-containing impurities can be difficult to remove. | - Aqueous Workup: Multiple washes with water or a dilute base solution can help remove some of the polar byproducts. - Column Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution system may be required to separate the product from the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are two main synthetic strategies to prepare this compound:
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Thionation of 6-methoxy-2-methylquinolin-4-one: This involves the conversion of the carbonyl group of the corresponding quinolin-4-one precursor to a thiocarbonyl group using a thionating agent, with Lawesson's reagent being the most common.[1][2][3]
-
Nucleophilic Substitution of 4-chloro-6-methoxy-2-methylquinoline: This method involves reacting the 4-chloro derivative with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, followed by hydrolysis.[4]
Q2: How can I improve the yield when using Lawesson's reagent?
To improve the yield when using Lawesson's reagent, consider the following:
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Reagent Quality: Use freshly opened or properly stored Lawesson's reagent, as its reactivity can decrease with age and exposure to moisture.
-
Stoichiometry: While a 1:1 molar ratio is a good starting point, an excess of Lawesson's reagent (e.g., 1.5 equivalents) can often drive the reaction to completion.
-
Solvent: Anhydrous, high-boiling aromatic solvents like toluene or xylene are typically effective.
-
Temperature and Time: The reaction usually requires heating to reflux for several hours. Monitor the reaction progress by TLC to determine the optimal reaction time.
Q3: What are the common challenges in purifying quinoline thiols?
The primary challenge in purifying quinoline thiols is their susceptibility to oxidation to the corresponding disulfide. To mitigate this:
-
Inert Atmosphere: Conduct all purification steps (extraction, chromatography, and solvent removal) under an inert atmosphere (nitrogen or argon).[5]
-
Degassed Solvents: Use solvents that have been thoroughly degassed.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during chromatography can be beneficial.[5]
-
Acidic Conditions: Thiols are generally more stable against oxidation under acidic conditions. Using a slightly acidic mobile phase during column chromatography might be helpful, but compatibility with the compound's stability should be checked.
Q4: Can I use phosphorus pentasulfide (P₄S₁₀) instead of Lawesson's reagent?
While P₄S₁₀ is a traditional thionating agent, Lawesson's reagent is generally preferred for the thionation of amides and lactams (like quinolinones) because it is more soluble in organic solvents and often gives cleaner reactions with higher yields under milder conditions.[6][7] P₄S₁₀ can be less selective and may lead to more side products.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionation of 6-methoxy-2-methylquinolin-4-one
This protocol is based on the general reactivity of Lawesson's reagent with carbonyl compounds.[1][2][3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-2-methylquinolin-4-one (1 equivalent).
-
Reagent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Inert Atmosphere: Flush the system with nitrogen or argon.
-
Lawesson's Reagent: Add Lawesson's reagent (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. All purification steps should ideally be performed under an inert atmosphere.
Protocol 2: Synthesis of this compound from 4-chloro-6-methoxy-2-methylquinoline
This protocol is based on nucleophilic aromatic substitution.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxy-2-methylquinoline (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Sulfur Source: Add sodium hydrosulfide (NaSH) (1.5 equivalents) to the solution. Caution: NaSH is corrosive and releases toxic H₂S gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6 to precipitate the thiol.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography under an inert atmosphere if necessary.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Alternative synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 6. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 6-methoxy-2-methylquinoline-4-thiol during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 6-methoxy-2-methylquinoline-4-thiol during purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during purification?
A1: The primary cause of degradation is the oxidation of the thiol (-SH) group. Aromatic thiols, such as this compound, are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by factors like exposure to light, elevated temperatures, and the presence of trace metal ions.
Q2: What are the likely oxidation byproducts of this compound?
A2: The most common oxidation byproduct is the corresponding disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfoxides, sulfinic acids, and ultimately sulfonic acids.[1] These byproducts can complicate purification and reduce the yield of the desired compound.
Q3: What general precautions can I take to minimize oxidation?
A3: To minimize oxidation, it is crucial to limit the compound's exposure to air and other oxidizing agents. Key precautions include:
-
Working under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents for all purification steps.
-
Adding antioxidants to purification solvents.
-
Maintaining a low pH environment to keep the thiol group protonated and less reactive.
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Storing the purified compound under an inert atmosphere and at low temperatures.
Q4: Are there any specific analytical techniques to monitor for oxidation during my experiment?
A4: Yes, several techniques can be used to monitor the purity of your compound and detect oxidation. Thin-Layer Chromatography (TLC) can often distinguish the thiol from its more polar oxidized byproducts. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Spectroscopic methods, such as ¹H NMR, can also be used to detect the disappearance of the thiol proton and the appearance of new signals corresponding to oxidation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC after purification, indicating impurities. | Oxidation of the thiol group during chromatography or workup. | - Purge all solvents with an inert gas (nitrogen or argon) before use.- Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the mobile phase (0.01-0.1%).- Consider using acidic alumina for chromatography instead of silica gel to maintain a low pH environment. |
| Low yield of the purified thiol. | Loss of product due to oxidation and conversion to byproducts. | - Implement all preventative measures listed in the FAQs.- Work quickly to minimize the exposure time to air.- Ensure all collection vessels are flushed with an inert gas. |
| The purified compound changes color or degrades upon storage. | Ongoing oxidation of the thiol group in the solid state or in solution. | - Store the purified solid under an inert atmosphere (e.g., in a vial backfilled with argon).- For long-term storage, keep the compound in a freezer.- If storing in solution, use a degassed, anhydrous solvent and store under an inert atmosphere at low temperature. |
| Difficulty removing disulfide byproduct. | The disulfide may have similar solubility properties to the desired thiol. | - If the disulfide has formed, it can sometimes be reversed by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by re-purification under inert conditions. Note that the excess reducing agent will also need to be removed. |
Experimental Protocols
Protocol 1: Column Chromatography with Oxidation Prevention
This protocol outlines a method for purifying this compound using column chromatography while minimizing the risk of oxidation.
Materials:
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Crude this compound
-
Silica gel or acidic alumina
-
Degassed solvents (e.g., hexane, ethyl acetate)
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Butylated Hydroxytoluene (BHT)
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Inert gas supply (nitrogen or argon)
-
Chromatography column and collection tubes
Procedure:
-
Solvent Preparation: Degas all solvents to be used for the mobile phase by bubbling an inert gas through them for at least 30 minutes. Add BHT to the mobile phase to a final concentration of 0.01-0.1%.
-
Column Packing: Pack the chromatography column with either silica gel or acidic alumina using the degassed mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the degassed mobile phase. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the BHT-containing, degassed mobile phase. Maintain a positive pressure of inert gas at the top of the column to prevent air from entering.
-
Fraction Collection: Collect fractions in tubes that have been flushed with inert gas.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to introduce an inert gas into the flask as the solvent is removed to protect the purified compound.
Protocol 2: Recrystallization under Inert Atmosphere
This protocol describes the recrystallization of this compound under conditions that prevent oxidation.
Materials:
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Crude this compound
-
Degassed recrystallization solvent (e.g., ethanol, acetonitrile)
-
Schlenk flask or a flask with a three-way stopcock
-
Inert gas supply (nitrogen or argon)
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Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: Place the crude thiol in a Schlenk flask equipped with a magnetic stir bar. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Dissolution: Add a minimal amount of degassed recrystallization solvent to the flask via a cannula or syringe under a positive pressure of inert gas. Gently heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to form crystals. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Filtration: Set up a Büchner funnel and filter flask. Flush the apparatus with inert gas. Quickly filter the crystals, washing them with a small amount of cold, degassed solvent.
-
Drying: Dry the purified crystals under a stream of inert gas or in a vacuum desiccator that has been backfilled with inert gas.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Experimental workflow for oxidation-free purification.
Caption: Troubleshooting logic for impure compounds after purification.
References
Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-2-methylquinoline-4-thiol. It addresses potential issues, with a focus on the management of thermal runaway during the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal runaway in this synthesis?
A1: The principal thermal hazard arises during the intramolecular cyclization of the anilinomethylenemalonate intermediate, which is formed from the reaction of p-anisidine and a suitable β-ketoester (e.g., ethyl acetoacetate). This cyclization step is highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. The reaction rate increases exponentially with temperature, creating the potential for a runaway reaction.[1][2]
Q2: What are the initial signs of a potential thermal runaway event?
A2: Key indicators include a sudden, unexpected rise in the reaction temperature that outpaces the cooling system's capacity, an increase in pressure within the reactor, noticeable changes in the viscosity or color of the reaction mixture, and an increased rate of off-gassing. Continuous monitoring of temperature and pressure is critical for early detection.
Q3: Can the choice of solvent influence the risk of thermal runaway?
A3: Yes, the solvent plays a crucial role. High-boiling point solvents like diphenyl ether or Dowtherm A are often used to achieve the high temperatures required for cyclization.[3] While they provide a stable medium at high temperatures, their high boiling points mean that a runaway reaction can reach a very high temperature before the solvent begins to boil, which would otherwise dissipate some of the heat. The thermal properties of the solvent, such as its heat capacity and thermal conductivity, will also affect heat dissipation.
Q4: Are there alternative, safer synthesis methods that mitigate thermal risks?
A4: Flow chemistry is an excellent alternative for managing highly exothermic reactions.[3] By performing the reaction in a continuous flow reactor, the reaction volume at any given moment is small, allowing for superior temperature control and heat dissipation. Microwave-assisted synthesis can also offer better control over heating and reduce reaction times, potentially lowering the risk of a prolonged high-temperature state.[4]
Q5: What immediate actions should be taken if a thermal runaway is suspected?
A5: In case of a suspected thermal runaway, the immediate priorities are to stop the addition of any further reagents, maximize cooling to the reactor, and prepare for emergency pressure relief. If possible, quenching the reaction by adding a pre-determined, cooled inert solvent or a chemical inhibitor can be attempted, but only if this procedure has been established and tested for safety beforehand.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike | Onset of thermal runaway during cyclization. | 1. Immediately cease addition of all reactants.2. Maximize cooling to the reactor jacket.3. If equipped, activate emergency cooling systems.4. Prepare for controlled emergency venting if pressure rises significantly.5. If a safe and validated quenching procedure exists, implement it. |
| Reaction Temperature Stalls and Then Rises Sharply | Induction period followed by a rapid exothermic event. | 1. Do not increase the heating rate to overcome the stall; this can worsen the subsequent exotherm.2. Maintain vigilant monitoring of temperature and pressure.3. Consider that the reaction may have a delayed onset and be prepared for a rapid temperature increase. |
| Localized Hotspots in the Reactor | Poor mixing of reactants, leading to concentrated areas of high reaction rate. | 1. Ensure the stirring mechanism is functioning optimally for the viscosity of the reaction mixture.2. Check for and break up any solids that may have precipitated and are hindering mixing.3. Consider using a reactor with better baffling or a more powerful agitator for future experiments. |
| Higher Than Expected Pressure Build-up | Decomposition of reactants or products at elevated temperatures, generating non-condensable gases. | 1. Cross-reference the reaction temperature with the thermal stability data of all components.2. Reduce the reaction temperature if it is exceeding the recommended limits.3. Ensure the venting system is not blocked and is functioning correctly. |
| Incomplete Conversion After Extended Reaction Time at a Safe Temperature | Reaction temperature is too low for efficient cyclization. | 1. Cautiously and slowly increase the reaction temperature in small increments, while closely monitoring for any sharp rise in temperature.2. Ensure that the starting materials are of sufficient purity, as impurities can sometimes inhibit the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol via Gould-Jacobs Reaction
This protocol describes a common method for synthesizing the quinolinol precursor.
-
Reaction Setup : A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with p-anisidine and a high-boiling point solvent such as diphenyl ether.
-
Reagent Addition : Ethyl acetoacetate is added dropwise to the stirred solution at a controlled rate. An initial, milder exotherm may be observed at this stage.
-
Heating and Cyclization : The mixture is then heated gradually to a high temperature (typically 240-260°C). The rate of heating should be slow and carefully controlled, especially as the temperature approaches the point of cyclization. This is the most critical phase for thermal runaway.
-
Monitoring : The reaction temperature must be continuously monitored. A sudden, sharp increase in temperature indicates the onset of the exothermic cyclization. The external heating should be reduced or removed to maintain control.
-
Cooling and Isolation : Once the exotherm subsides and the reaction is complete (as determined by a method such as TLC), the mixture is cooled. The product often precipitates upon cooling and can be isolated by filtration.
Protocol 2: Conversion of 6-Methoxy-2-methylquinolin-4-ol to this compound
-
Chlorination : The precursor, 6-methoxy-2-methylquinolin-4-ol, is first converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is also exothermic and requires careful temperature control, typically by slow addition of the quinolinol to the POCl₃ at reduced temperatures.
-
Thiolation : The isolated 4-chloroquinoline derivative is then reacted with a sulfur source, such as thiourea or sodium hydrosulfide, in a suitable solvent like ethanol.
-
Hydrolysis : If thiourea is used, the resulting isothiouronium salt is hydrolyzed, typically with a base like sodium hydroxide, to yield the final this compound.
-
Purification : The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Stage of Synthesis | Significance |
| Cyclization Onset Temperature | ~180-220°C | Gould-Jacobs Reaction | Temperature at which the highly exothermic cyclization begins. Approaching this temperature requires heightened caution. |
| Typical Cyclization Temperature | 240-260°C | Gould-Jacobs Reaction | The target temperature range for the reaction to proceed to completion in a controlled manner. |
| Heat of Reaction (ΔH) for Cyclization | -100 to -150 kJ/mol (estimated) | Gould-Jacobs Reaction | A significant amount of heat is released, necessitating an effective cooling system. |
| Chlorination Temperature | 0-10°C (initial addition) | Conversion to 4-chloroquinoline | The reaction with POCl₃ is highly exothermic and requires initial cooling to maintain control. |
Process Safety Visualization
The following diagram illustrates the decision-making workflow for managing a potential thermal runaway event during the cyclization step.
Caption: Workflow for Thermal Runaway Detection and Mitigation.
References
optimizing solubility of 6-methoxy-2-methylquinoline-4-thiol for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxy-2-methylquinoline-4-thiol. Our goal is to help you optimize the solubility of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that might affect its solubility?
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For poorly water-soluble compounds like many quinoline derivatives, Dimethyl Sulfoxide (DMSO) is a common and recommended solvent for creating concentrated stock solutions.[3][4][5] It is a powerful, polar, aprotic solvent that can dissolve a wide range of organic molecules.[6] For most in vitro studies, a high-concentration stock solution (e.g., 10-100 mM) is prepared in 100% DMSO.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4][7] Here are a few strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, and for sensitive cell lines, ≤0.1%, to minimize solvent-induced artifacts and cytotoxicity.[3]
-
Use a Co-solvent: In some cases, using a co-solvent system can improve solubility.
-
Employ Solubilizing Excipients: For challenging compounds, consider using solubilizing agents like cyclodextrins.[8][9][10] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11][12]
-
pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the buffer.[13]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is widely used, other organic solvents like Dimethylformamide (DMF) can also be considered. However, DMF is generally considered more toxic than DMSO.[14] For certain applications, especially in vivo studies, formulation strategies involving surfactants, co-solvents, or complexation agents like cyclodextrins are often explored to create more biocompatible delivery vehicles.[13][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO incrementally.- Gently warm the solution (e.g., to 37°C) and vortex.- Ensure you are using anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[3] |
| Stock solution appears cloudy or has visible particles. | The compound has reached its solubility limit in DMSO or has degraded. | - Centrifuge the stock solution and carefully transfer the supernatant to a new tube.- Determine the concentration of the clarified stock solution.- Store stock solutions in amber vials to protect from light and at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.[3] |
| Inconsistent results between experiments. | Precipitation of the compound from the stock solution upon freeze-thaw cycles or in the final assay medium. | - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Prepare working solutions fresh from the stock for each experiment.- Visually inspect the final assay medium for any signs of precipitation before use. |
| Observed cellular toxicity or assay interference. | The concentration of DMSO in the final assay medium is too high. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line or assay, typically less than 1% and often below 0.1%.[3]- Run a vehicle control (assay medium with the same final concentration of DMSO but without the compound) to assess the effect of the solvent alone. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 205.28 g/mol [1]).
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 2.05 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber vial.
-
Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles. If particles are present, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes and carefully transfer the clear supernatant to a new tube.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: General Method for Working Solution Preparation
This protocol describes the serial dilution of a DMSO stock solution into an aqueous buffer for a biological assay.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations if a wide range of final concentrations is needed.
-
To prepare the final working solution, dilute the DMSO stock (or intermediate stock) directly into the aqueous assay buffer. Crucially, the final concentration of DMSO should be kept constant across all tested concentrations of the compound and should not exceed the tolerance limit of the assay (typically ≤1%). [3]
-
For example, to prepare a 100 µM working solution with a final DMSO concentration of 1%, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous assay buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Always include a vehicle control containing the same final concentration of DMSO as the test samples.
Visual Guides
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6-Methoxy-2-methylquinoline-4-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 6-methoxy-2-methylquinoline-4-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point for heterocyclic compounds is to test a range of solvents with varying polarities.[1] Based on protocols for similar quinoline derivatives, consider solvents such as methanol, ethanol, acetone, ethyl acetate, or mixtures like methanol-acetone or ethanol-water.[2][3][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]
Q2: My compound has "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid because its melting point is lower than the solution's temperature.[6] To remedy this, try the following:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to lower the saturation point.[6]
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Try a different solvent system, perhaps one with a lower boiling point.[6] For example, if you used ethanol, consider trying methanol.[6]
-
Cool the solution much more slowly to allow crystals to nucleate below the melting point of the compound.
Q3: No crystals have formed even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, you can try to induce nucleation using these methods in order:
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Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[5][6] This can release microcrystals of glass that serve as nucleation sites.[5]
-
Seeding: If you have a small crystal of the compound from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[7]
-
Reducing Solvent Volume: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]
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Cooling Further: Place the flask in an ice bath to further decrease the solubility of the compound.[8]
Q4: The crystallization process happened too quickly, resulting in a fine powder. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] To slow down crystal growth:
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Use a larger volume of solvent than the minimum required for dissolution at high temperature. This keeps the compound soluble for longer during the cooling phase.[6]
-
Ensure the solution cools as slowly as possible. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask. A slow cooling rate is critical for forming large, well-defined crystals.[9]
-
Avoid agitating the flask while it is cooling.[5]
Q5: My final product has a low yield. What are the likely causes?
A5: A poor yield can result from several factors:
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Using too much solvent: This will cause a significant amount of your compound to remain dissolved in the mother liquor.[6] You can test the mother liquor by evaporating a small amount on a watch glass; a large residue indicates significant product loss.[6]
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Premature crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), you will lose product. Ensure all glassware is pre-heated and use a slight excess of hot solvent.
-
Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield by further reducing the compound's solubility.[8]
Troubleshooting Guides
Problem: Oiling Out
This common issue with organic compounds can completely inhibit the formation of a crystalline phase, resulting in a gum or amorphous solid.[10]
| Step | Action | Rationale |
| 1 | Re-heat Solution | Add more solvent to the mixture and heat until the oil fully dissolves. |
| 2 | Modify Solvent System | Add a co-solvent that is a poorer solvent for the compound to reduce overall solubility, or switch to a solvent with a lower boiling point.[6] |
| 3 | Slow Cooling | Allow the solution to cool very slowly. Consider using a programmable cooling bath or insulating the flask. |
| 4 | Seeding | Introduce a seed crystal at a temperature just above the point where oiling out previously occurred. |
Problem: Impure Crystals
The primary goal of crystallization is purification. If your final product is still impure, consider the following.
| Step | Action | Rationale |
| 1 | Re-evaluate Cooling Rate | A rapid cooling rate can lead to the formation of small, irregular crystals that trap impurities.[9] Ensure the cooling process is slow and undisturbed. |
| 2 | Wash Crystals Properly | After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities. |
| 3 | Perform a Second Recrystallization | For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity. |
| 4 | Use Activated Carbon | If the impurity is colored, add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[8] |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a generalized procedure that should be optimized for your specific sample.
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room and elevated temperatures to find a suitable solvent or solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves.[5] Add a slight excess of solvent (a few more drops) to prevent premature crystallization.[5][6]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent the product from crystallizing in the funnel.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals, for example, by leaving them under vacuum in the funnel for a period and then transferring them to a watch glass to air dry or placing them in a desiccator.[8]
Data Presentation
Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Methanol | 65 | 32.7 | Often a good solvent for quinoline derivatives.[2] Can be used in a mixed system with acetone.[2] |
| Ethanol | 78 | 24.5 | A common choice for recrystallization; slower evaporation than methanol.[11] |
| Acetone | 56 | 20.7 | Volatile solvent; can be effective but may evaporate too quickly. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Dichloromethane | 40 | 9.1 | Highly volatile; may be difficult to handle for slow crystallization.[7] |
| Toluene | 111 | 2.4 | A non-polar solvent, useful if the compound has low polarity. |
| Water | 100 | 80.1 | Used as an anti-solvent in mixed systems (e.g., ethanol/water) for polar compounds. |
Visualizations
Logical Relationships and Workflows
Caption: General troubleshooting workflow for crystallization.
Caption: A flowchart for selecting a suitable crystallization solvent.
Caption: Key factors that influence the outcome of crystallization.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. scispace.com [scispace.com]
- 12. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
stability issues of 6-methoxy-2-methylquinoline-4-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methoxy-2-methylquinoline-4-thiol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of potency or activity in biological assays.
-
Appearance of unknown peaks in chromatography (HPLC, UPLC).
-
Color change of the solution (e.g., yellowing).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation of the Thiol Group | The thiol group is susceptible to oxidation, especially at neutral to alkaline pH, leading to the formation of disulfides and other oxidized species. Immediate Action: Prepare solutions fresh before each experiment. Preventative Measures: - Work under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents. - Add antioxidants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution, if compatible with the experimental setup. |
| pH-Mediated Hydrolysis | Quinoline derivatives can be susceptible to hydrolysis under acidic or alkaline conditions, leading to cleavage of the methoxy group or other ring modifications. Immediate Action: Neutralize the solution to a pH range of 4-6, where similar compounds have shown maximum stability. Preventative Measures: - Use buffered solutions to maintain a stable pH. - Avoid prolonged storage in highly acidic or basic media. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system. Immediate Action: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Preventative Measures: - Conduct experiments under low-light conditions whenever possible. - Store stock solutions and experimental samples in the dark. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of the compound. Immediate Action: Place the solution on ice or in a cold block during experimental use. Preventative Measures: - Store stock solutions at -20°C or -80°C for long-term stability. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Drifting baseline or appearance of ghost peaks in chromatography.
-
Progressive loss of compound concentration over the course of an experiment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Solution Preparation | Minor variations in pH, solvent quality, or handling can lead to different degradation rates. Solution: - Standardize the solution preparation protocol. - Use high-purity, degassed solvents. - Prepare fresh solutions for each set of experiments. |
| Contamination | Contaminants in solvents or on labware can catalyze degradation. Solution: - Use sterile, disposable labware whenever possible. - Thoroughly clean and rinse all glassware. - Filter solvents before use. |
| Adsorption to Surfaces | The compound may adsorb to the surfaces of plastic or glass containers, leading to a decrease in the effective concentration. Solution: - Use low-adsorption microcentrifuge tubes or silanized glassware. - Include a surfactant (e.g., Tween-20) at a low concentration, if compatible with the assay, to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific data for this exact molecule is limited, based on the chemistry of related compounds, the primary degradation pathway is likely the oxidation of the thiol (-SH) group to form a disulfide dimer. Other potential degradation pathways include oxidation to sulfenic, sulfinic, and sulfonic acids, as well as pH-dependent hydrolysis of the methoxy group and photodegradation of the quinoline ring.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C, protected from light. For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: The stability of thiol-containing compounds is often pH-dependent. The thiol group is more susceptible to oxidation at neutral to alkaline pH due to the increased concentration of the more reactive thiolate anion. For quinoline derivatives, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis. A slightly acidic pH (around 4-6) is often found to provide the best stability for similar molecules.
Q4: Can I use metal-containing buffers or reagents with this compound?
A4: Caution is advised. Thiols can chelate metal ions, which may affect the compound's stability and activity. It is recommended to use metal-free buffers and reagents whenever possible. If the use of metals is unavoidable, appropriate controls should be included in the experiment.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used method for monitoring the stability of quinoline derivatives. The use of a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (ACN) for HPLC
-
pH meter
-
HPLC-UV-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.
-
Sample Analysis: Before injection into the HPLC-UV-MS system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a non-degraded control to identify degradation peaks. Use the MS data to propose structures for the degradation products.
Visualizations
Technical Support Center: Refining Reaction Conditions for 6-Methoxy-2-methylquinoline-4-thiol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the functionalization of 6-methoxy-2-methylquinoline-4-thiol. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
Q2: What are the primary reactive sites on this compound?
A2: The primary reactive sites are the thiol group (-SH) at the 4-position and the nitrogen atom of the quinoline ring. The thiol group is a soft nucleophile, making it susceptible to reactions with soft electrophiles. The quinoline nitrogen is a potential site for alkylation, particularly under certain reaction conditions. The methoxy and methyl groups on the benzene ring can also influence the overall reactivity of the molecule through electronic effects.
Q3: What are the most common functionalization reactions for this molecule?
A3: The most common and synthetically useful functionalization reactions for this compound involve the thiol group. These include S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids.
Q4: What is the major challenge in the alkylation of this compound?
A4: The primary challenge is controlling the regioselectivity between S-alkylation and N-alkylation. The thiolate anion, formed under basic conditions, is a strong nucleophile that can react at the sulfur atom. However, the nitrogen atom of the quinoline ring can also be alkylated, leading to a mixture of products. The choice of solvent, base, and alkylating agent can significantly influence the outcome of the reaction.
Troubleshooting Guides
Issue 1: Low Yield in S-Alkylation Reactions
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the thiol | Use a stronger base or increase the stoichiometry of the base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). |
| Poor reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). The addition of a catalytic amount of sodium iodide can facilitate the reaction with alkyl chlorides or bromides. |
| Side reaction: Oxidation of the thiol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive thiol group to a disulfide. |
| Steric hindrance | If using a bulky alkylating agent, consider increasing the reaction temperature or using a less sterically hindered substrate if possible. |
Issue 2: Formation of N-Alkylated Side Product
| Potential Cause | Troubleshooting Suggestion |
| Use of polar aprotic solvents | Polar aprotic solvents like DMF or DMSO can favor N-alkylation. Consider switching to a less polar solvent such as THF or acetonitrile. |
| "Hard" alkylating agents | Harder electrophiles (e.g., dimethyl sulfate) tend to react at the harder nitrogen atom. Use softer alkylating agents like alkyl halides. |
| High reaction temperature | Higher temperatures can sometimes favor N-alkylation. Try running the reaction at a lower temperature for a longer period. |
| Choice of base | The counter-ion of the base can influence regioselectivity. Experiment with different bases (e.g., NaH vs. K2CO3) to find the optimal conditions for S-alkylation. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Product is highly polar | Use appropriate chromatographic techniques. Normal phase silica gel chromatography with a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of methanol or triethylamine) can be effective. |
| Presence of unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of the alkylating agent. |
| Formation of disulfide byproduct | The disulfide can often be separated by column chromatography. Its formation can be minimized by working under an inert atmosphere. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on analogous reactions. Optimization will be necessary.
Step 1: Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline
-
In a suitable reaction vessel, slowly add p-anisidine to ethyl acetoacetate with stirring.
-
Heat the mixture at 140-150 °C for 2 hours.
-
Cool the reaction mixture and add it to a high-boiling point solvent like diphenyl ether.
-
Heat the solution to 250 °C for 30 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid and recrystallize from ethanol to obtain 4-hydroxy-6-methoxy-2-methylquinoline.
Step 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline
-
To the 4-hydroxy-6-methoxy-2-methylquinoline from Step 1, add phosphorus oxychloride (POCl3).
-
Reflux the mixture for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-methoxy-2-methylquinoline.
Step 3: Synthesis of this compound
-
Dissolve the 4-chloro-6-methoxy-2-methylquinoline from Step 2 in ethanol.
-
Add an excess of sodium hydrosulfide (NaSH).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify with a dilute acid (e.g., acetic acid) to precipitate the thiol.
-
Filter the solid, wash with water, and dry to obtain this compound.
General Protocol for S-Alkylation
-
To a solution of this compound in a suitable solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., NaH or K2CO3) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions for S-Alkylation of Thiol Analogs
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Methyl Iodide | K2CO3 | DMF | RT | 95 | Analogous System |
| 2 | Ethyl Bromide | NaH | THF | RT | 88 | Analogous System |
| 3 | Benzyl Chloride | NaOH | Ethanol | Reflux | 92 | Analogous System |
| 4 | Propargyl Bromide | Cs2CO3 | Acetonitrile | 50 | 85 | Analogous System |
Note: Yields are based on reactions with structurally similar quinoline thiols and may vary for this compound.
Mandatory Visualizations
Caption: Proposed experimental workflow for the synthesis and S-alkylation.
Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of quinoline derivatives.
Troubleshooting Guides
Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assay
You have synthesized a novel quinoline derivative that shows promising activity in a cell-free assay, but it exhibits low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Observation: Compound precipitates in the donor well or shows low recovery.
-
Troubleshooting:
-
Increase Solubilizing Excipients: Incorporate a low percentage of a co-solvent like DMSO (typically 1-5%) in the apical (AP) buffer.[1]
-
Use of Serum Albumin: Add bovine serum albumin (BSA) (up to 4%) to the basolateral (BA) side to mimic in vivo sink conditions and improve the recovery of highly lipophilic compounds.[1]
-
pH Adjustment: For ionizable quinoline derivatives, adjust the pH of the buffer to favor the more permeable un-ionized form.
-
-
-
High Lipophilicity Leading to Non-Specific Binding:
-
Observation: Low overall recovery of the compound from both apical and basolateral compartments.
-
Troubleshooting:
-
Addition of BSA: As mentioned above, BSA in the basolateral chamber can reduce non-specific binding to the plate and cell monolayer.[1]
-
Alternative Assay: Consider a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion without the complexities of cell monolayers.
-
-
-
Active Efflux by Transporters (e.g., P-glycoprotein):
-
Observation: The Papp value from the basolateral to apical (B-A) direction is significantly higher than from the apical to basolateral (A-B) direction (Efflux Ratio > 2).
-
Troubleshooting:
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-glycoprotein (P-gp). A significant increase in the A-B Papp value in the presence of the inhibitor confirms that the compound is a substrate for that efflux transporter.
-
-
-
Cell Monolayer Integrity Issues:
-
Observation: Transepithelial Electrical Resistance (TEER) values are below the acceptable range for your laboratory, or the permeability of a paracellular marker (e.g., Lucifer Yellow) is high.
-
Troubleshooting:
-
Review Cell Culture Protocol: Ensure proper cell seeding density, culture time (typically 21 days for full differentiation), and media conditions.
-
Check for Cytotoxicity: The compound itself may be compromising the integrity of the Caco-2 monolayer.
-
-
Troubleshooting Workflow for Low Caco-2 Permeability
Scenario 2: High Cytotoxicity and Low Permeability
Your quinoline derivative shows high cytotoxicity in a cancer cell line but has poor cell permeability, leading to a discrepancy between its potent enzymatic inhibition and its whole-cell activity.
Possible Causes and Troubleshooting Steps:
-
Inaccurate Cytotoxicity Assessment:
-
Observation: The compound might interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts).
-
Troubleshooting:
-
Use Orthogonal Assays: Confirm cytotoxicity with a different method (e.g., if you used an MTT assay, try a trypan blue exclusion assay or a real-time cell analysis system).
-
Control for Compound Interference: Run controls with the compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
-
Rapid Metabolism:
-
Observation: The parent compound disappears quickly from the assay medium, but no significant amount is detected in the cells or the basolateral compartment.
-
Troubleshooting:
-
Metabolic Stability Assay: Perform a metabolic stability assay using liver microsomes or S9 fractions to determine the compound's metabolic half-life.
-
Identify Metabolites: Use LC-MS/MS to identify major metabolites. If metabolites are inactive, this could explain the low whole-cell activity.
-
-
-
Efflux is Limiting Intracellular Concentration:
-
Observation: The compound is a potent inhibitor of an intracellular target, but this doesn't translate to cell killing because the intracellular concentration never reaches the required threshold.
-
Troubleshooting:
-
Efflux Pump Inhibitors: As in the previous scenario, co-administer with efflux pump inhibitors to see if this potentiates the cytotoxic effect.
-
-
Logical Relationship for Conflicting Data
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of quinoline derivatives that influence cell permeability?
A1: The cell permeability of quinoline derivatives is primarily influenced by a balance of the following properties:
-
Lipophilicity (logP/logD): A higher logP generally favors passive diffusion across the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.
-
Molecular Weight (MW): Lower molecular weight compounds (< 500 Da) are generally more permeable.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is typically associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD ≤ 5) and acceptors (HBA ≤ 10) is favorable for passive diffusion (Lipinski's Rule of Five).
-
Ionization State (pKa): Since the charge of a molecule significantly affects its ability to cross the nonpolar cell membrane, the pKa of the quinoline derivative and the pH of the environment are critical.
Q2: How can I improve the cell permeability of my lead quinoline derivative?
A2: There are three main strategies to consider:
-
Structural Modification (SAR):
-
Modify Lipophilicity: Introduce or remove lipophilic or hydrophilic functional groups to achieve an optimal logP. For example, adding alkyl or aryl groups can increase lipophilicity, while adding hydroxyl or carboxyl groups can decrease it.
-
Reduce Molecular Weight and PSA: Synthesize analogs with smaller, less polar substituents.
-
Mask Hydrogen Bonding Groups: Methylate or otherwise cap hydroxyl or amine groups to reduce hydrogen bonding capacity.
-
-
Prodrug Approach:
-
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[2][3] This strategy can be used to temporarily mask polar functional groups that hinder membrane transport. For example, esterifying a carboxylic acid or hydroxyl group can increase lipophilicity and improve passive diffusion.
-
-
Drug Delivery Systems:
-
Nanoparticle Formulations: Encapsulating the quinoline derivative in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility and facilitate its transport across the cell membrane.[4] For instance, a liposomal formulation of 2-n-propylquinoline showed significantly improved leishmanicidal activity compared to the free drug, with IC₅₀ values dropping from >100 µM to 3.1 µM against amastigotes.[4]
-
Q3: My quinoline derivative is a substrate for P-glycoprotein. What are my options?
A3: If your compound is actively effluxed by P-gp, you can:
-
Co-administration with a P-gp Inhibitor: While this can be a useful experimental tool, it is often not a viable clinical strategy due to the risk of drug-drug interactions.
-
Structural Modification: Attempt to modify the structure of your quinoline derivative to reduce its affinity for P-gp. This can be a challenging but effective approach.
-
Prodrug Strategy: Design a prodrug that is not a substrate for P-gp. The prodrug would be absorbed and then converted to the active drug inside the cell.
-
Nanoparticle Delivery: Encapsulating the drug in nanoparticles can sometimes help it bypass efflux transporters.
Q4: What are the typical Papp value ranges in a Caco-2 assay and how do they correlate with in vivo absorption?
A4: The apparent permeability (Papp) values from Caco-2 assays are generally categorized as follows:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Intestinal Absorption |
| < 1.0 | Low | < 30% |
| 1.0 - 10.0 | Moderate | 30% - 80% |
| > 10.0 | High | > 80% |
This table provides a general guideline; the correlation can vary depending on the specific compound and experimental conditions.
Experimental Protocols
Caco-2 Permeability Assay (Abbreviated Protocol)
This protocol provides a general overview of the steps involved in a bidirectional Caco-2 permeability assay.
I. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, a low permeability of a paracellular marker like Lucifer Yellow can be confirmed.
II. Transport Experiment
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.
-
For Apical to Basolateral (A-B) Transport:
-
Add the test compound (at a final concentration, e.g., 10 µM) in transport buffer to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
For Basolateral to Apical (B-A) Transport:
-
Add the test compound in transport buffer to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
III. Sample Analysis and Data Calculation
-
Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Experimental Workflow for Permeability Assessment
Data Presentation
Table 1: Effect of Prodrug Strategy on Permeability
| Parent Drug | Prodrug Modification | Permeability Improvement | Reference |
| Indeno[2,1-c]quinolines | Amino acid esters | 2- to 4-fold improved anti-TB activity, suggesting enhanced bioavailability | [5] |
| Adefovir | Dipivoxil ester | ~100-fold increase in permeability in in vitro models | [2] |
| Tenofovir | Alafenamide (ProTide) | Significantly improved cell permeability and liver targeting | [3] |
Table 2: Effect of Nanoparticle Formulation on Quinoline Derivative Efficacy
| Quinoline Derivative | Formulation | Efficacy Improvement | Reference |
| 2-n-propylquinoline | Liposomes | IC₅₀ against L. donovani amastigotes decreased from >100 µM to 3.1 µM | [4] |
| Primaquine (PQ) | Poly(lactic acid) (PLA) NPs | Encapsulation efficiency of 85-94% for potential improved delivery | [4] |
| 8-hydroxyquinoline (8HQN) | Polymeric micelles | Enhanced leishmanicidal response | [4] |
References
- 1. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial activity of prodrugs of indeno[2,1-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-methoxy-2-methylquinoline-4-thiol by LC-MS/MS
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of 6-methoxy-2-methylquinoline-4-thiol in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions.
Experimental Protocol
This protocol outlines a general procedure for the quantification of this compound. Note: This is a template protocol and must be optimized and validated for specific biological matrices and laboratory instrumentation.
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is often suitable for the extraction of small molecules from plasma or serum.
| Step | Procedure | Rationale |
| 1 | Thaw biological samples (e.g., plasma, serum) on ice. | Minimizes enzymatic degradation of the analyte. |
| 2 | Aliquot 100 µL of the sample into a clean microcentrifuge tube. | |
| 3 | Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte). | The IS is crucial for correcting for variability in sample processing and instrument response.[1][2] |
| 4 | Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. | Acetonitrile precipitates proteins, while formic acid helps to protonate the analyte for better ionization in positive ESI mode. |
| 5 | Vortex for 1 minute at high speed. | Ensures thorough mixing and complete protein precipitation. |
| 6 | Centrifuge at 14,000 x g for 10 minutes at 4°C. | Pellets the precipitated proteins, leaving the analyte and IS in the supernatant. |
| 7 | Carefully transfer the supernatant to a clean tube or a 96-well plate. | Avoid disturbing the protein pellet. |
| 8 | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. | Concentrates the sample and removes the organic solvent. |
| 9 | Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). | Ensures compatibility with the LC mobile phase and improves peak shape. |
| 10 | Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C. | Removes any remaining particulates before injection. |
| 11 | Transfer the final extract to an autosampler vial for LC-MS/MS analysis. |
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions. Optimization of these parameters is critical for achieving desired sensitivity and selectivity.[3]
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical example is provided below. |
Hypothetical MRM Transitions (to be optimized):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 206.1 | 174.1 | 100 | 25 |
| Internal Standard (e.g., d3-labeled) | 209.1 | 177.1 | 100 | 25 |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| No peak or very low signal for the analyte and internal standard. | 1. Instrument Failure: No spray visible, incorrect instrument settings. 2. Sample Preparation Error: Incomplete extraction, sample degradation. 3. LC Problem: Clogged column or tubing, incorrect mobile phase composition. | 1. Check MS: Ensure the instrument is tuned and calibrated. Check for a stable spray. Verify MS parameters. 2. Review Sample Prep: Prepare a fresh sample, ensuring all steps are followed correctly. Consider analyte stability.[4] 3. Check LC System: Purge the pumps. Check for leaks and ensure correct mobile phase composition.[5] |
| Poor peak shape (fronting, tailing, or split peaks). | 1. Injection Solvent Mismatch: The reconstitution solvent is much stronger than the initial mobile phase. 2. Column Contamination/Degradation: Buildup of matrix components on the column. 3. Extra-column Volume: Long tubing or poorly made connections. | 1. Reconstitute in a Weaker Solvent: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.[6] 2. Wash or Replace Column: Wash the column with a strong solvent. If the problem persists, replace the column. 3. Optimize Plumbing: Use shorter tubing with appropriate inner diameters. Check all fittings. |
| High background noise or interfering peaks. | 1. Contaminated Mobile Phase or Solvents: Impurities in water, acetonitrile, or additives. 2. Matrix Effects: Co-eluting endogenous compounds from the biological sample suppressing or enhancing the analyte signal.[7] 3. Carryover: Analyte from a previous injection adhering to the autosampler or column. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Consider a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Adjust chromatography to separate the analyte from interferences. 3. Optimize Wash Method: Implement a stronger needle wash solution in the autosampler. Inject blank samples to confirm carryover. |
| Inconsistent results (poor precision and accuracy). | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution. 2. Unstable Internal Standard: The internal standard is degrading or not behaving similarly to the analyte. 3. Instrument Instability: Fluctuations in pump pressure, source temperature, or spray voltage. | 1. Standardize Procedures: Use calibrated pipettes and consistent techniques. Automate sample preparation if possible. 2. Select a Suitable IS: Use a stable isotope-labeled internal standard whenever possible. 3. Perform System Suitability Tests: Regularly check instrument performance with standard solutions to ensure stability.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for this assay?
A1: An internal standard (IS) is critical in LC-MS/MS bioanalysis to correct for variations that can occur during sample preparation and analysis.[2] These variations can include analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response (ion suppression or enhancement). By adding a known amount of the IS to every sample, standard, and quality control, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results. The ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties.
Q2: What are matrix effects and how can I minimize them?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification. To minimize matrix effects, you can:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4]
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
Q3: How do I determine the appropriate calibration curve range?
A3: The calibration curve range should encompass the expected concentrations of this compound in your study samples. It should be linear and reproducible. To establish the range, you should determine the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the curve that can be measured with acceptable precision and accuracy (typically within 20%). The ULOQ is the highest concentration that maintains linearity. The curve should be constructed using at least 6-8 non-zero concentration points.
Q4: What should I do if my sample concentrations are above the ULOQ?
A4: If a sample's calculated concentration is higher than the ULOQ, it must be diluted with the same blank biological matrix used to prepare the calibration standards. The diluted sample should then be re-assayed. The final concentration is calculated by multiplying the measured concentration by the dilution factor. It is important to validate that the dilution process does not affect the accuracy of the measurement.
Q5: The thiol group in my analyte is prone to oxidation. How can I prevent this during sample handling?
A5: The instability of thiols due to oxidation is a common challenge.[9] To minimize this:
-
Keep Samples Cold: Process samples on ice or at 4°C whenever possible.
-
Work Quickly: Minimize the time between thawing the sample and the final extraction step.
-
Use Acidified Solvents: The use of an acidic mobile phase and extraction solvent (e.g., with formic acid) can help to keep the thiol in its protonated, less reactive state.
-
Consider Derivatization: If oxidation remains a significant issue, derivatizing the thiol group with a reagent like N-ethylmaleimide (NEM) immediately after sample collection can stabilize the analyte.[9] This, however, requires significant method redevelopment.
Logical Relationship Diagram
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Validation & Comparative
Comparative Efficacy of 6-methoxy-2-methylquinoline-4-thiol and Other P-glycoprotein Inhibitors: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitor 6-methoxy-2-methylquinoline-4-thiol with other established P-gp inhibitors. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, pharmacology, and medicinal chemistry to inform the selection and application of P-gp inhibitors in overcoming multidrug resistance (MDR).
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1] The development of potent and specific P-gp inhibitors is a critical strategy to enhance the efficacy of anticancer drugs. This guide presents available data on the efficacy of this compound and its analogs in comparison to well-characterized P-gp inhibitors such as verapamil, cyclosporin A, and tariquidar.
Quantitative Comparison of P-gp Inhibitor Efficacy
| Compound/Analog | Cell Line | Assay Type | IC50 / Activity | Reference |
| 6-methoxy-2-arylquinoline analog 5a | EPG85-257RDB | Rhodamine 123 efflux | 1.3-fold stronger than verapamil | [2] |
| 6-methoxy-2-arylquinoline analog 5b | EPG85-257RDB | Rhodamine 123 efflux | 2.1-fold stronger than verapamil | [2] |
| Verapamil | MCF7R | Rhodamine 123 accumulation | 2.9 µM | [3] |
| Cyclosporin A | MCF7R | Rhodamine 123 accumulation | 0.4 µM | [3] |
| Tariquidar | - | P-gp binding (Kd) | 5.1 nM | [4] |
| Elacridar | MCF7R | Rhodamine 123 accumulation | 0.05 µM | [3] |
| Zosuquidar | MCF7R | Rhodamine 123 accumulation | 0.1 µM | [3] |
| Quinoline Derivative YS-7a | KB/VCR | Doxorubicin resistance reversal | IC50 of 0.0376 µM (in combination) | [5] |
| Quinoline Derivative 160a | Doxorubicin-resistant A549 | Doxorubicin resistance reversal | Synergistic effect with doxorubicin | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of P-gp inhibitors are provided below.
Rhodamine 123 Accumulation Assay
This assay is a widely used method to assess P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[3] Inhibition of P-gp results in increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7R, EPG85-257RDB) and parental sensitive cells.
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (e.g., this compound, verapamil) at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or flow cytometer.
Procedure:
-
Seed P-gp-overexpressing cells in 96-well plates or appropriate culture vessels and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for a further 60-90 minutes at 37°C in the dark.[3]
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm) or by flow cytometry.
-
Calculate the percentage of rhodamine 123 accumulation relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, by plotting the percentage of accumulation against the inhibitor concentration.[3]
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
Materials:
-
P-gp-containing membranes (commercially available).
-
Test compounds at various concentrations.
-
Verapamil (positive control).
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor).
-
MgATP.
-
Assay buffer.
-
Reagents for detecting inorganic phosphate (Pi) or ADP.
Procedure:
-
In a 96-well plate, incubate P-gp membranes with the test compound or controls (verapamil for stimulation, Na3VO4 for baseline) in the assay buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Stop the reaction.
-
Measure the amount of inorganic phosphate (Pi) or ADP generated using a colorimetric or luminescence-based detection method.
-
The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of Na3VO4 from the total activity.
-
The effect of the test compound is determined by comparing the P-gp ATPase activity in its presence to the basal activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P-gp mediated drug efflux mechanism and a typical experimental workflow for evaluating P-gp inhibitors.
References
- 1. The Effect of P-Glycoprotein (P-gp), Nuclear Factor-Kappa B (Nf-κb), and Aldehyde Dehydrogenase-1 (ALDH-1) Expression on Metastases, Recurrence and Survival in Advanced Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier studied with positron emission tomography, a comparison with rat data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers
A note on 6-methoxy-2-methylquinoline-4-thiol: To date, specific in vivo studies validating the anticancer activity of this compound have not been published in peer-reviewed literature. However, the broader class of quinoline derivatives has demonstrated significant promise in preclinical in vivo models of cancer. This guide provides a comparative overview of the in vivo anticancer activity of a representative quinoline derivative against standard-of-care chemotherapies for gastric cancer, a malignancy where some quinolines have shown in vitro efficacy.
Comparative Efficacy of a Representative Quinoline Derivative
Due to the absence of in vivo data for this compound, this guide will utilize data for a novel quinoline-chalcone derivative, compound 12e, which has demonstrated in vivo anticancer effects in a gastric cancer xenograft model.[1] This will be compared against two standard-of-care chemotherapeutic agents for gastric cancer: 5-Fluorouracil (5-FU) and Cisplatin.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate | Reference |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Significant inhibition reported | Not Reported | [1] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC7901 cells) | Metronomic, every other day | ~75% (most effective metronomic schedule) | Not Reported | [2] |
| Cisplatin | Nude Mice (Xenograft) | Gastric (St-15, SC-l-NU cells) | 9 mg/kg, single dose | Efficacy rate of 77.8% | Not Reported | [3][4] |
| Cisplatin + Thymoquinone | Nude Mice (Xenograft) | Gastric | Not Specified | Significant inhibition, greater than cisplatin alone | Not Reported | [5] |
Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.
Experimental Protocols
Below is a generalized, detailed methodology for a key in vivo experiment to validate the anticancer activity of a novel compound like a quinoline derivative.
Murine Xenograft Model for Gastric Cancer
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human gastric cancer.
1. Cell Culture and Animal Model:
-
Human gastric cancer cells (e.g., MGC-803, SGC-7901) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Male athymic nude mice (4-6 weeks old) are used. The animals are housed in a sterile environment with free access to autoclaved food and water.
2. Tumor Implantation:
-
Cultured gastric cancer cells are harvested during their exponential growth phase.
-
The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.
-
A volume of 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor growth is monitored regularly. When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups.
-
The test compound (e.g., a quinoline derivative) is formulated in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).
-
The compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives the vehicle only. A positive control group may be treated with a standard-of-care drug like 5-FU or cisplatin.
4. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
The body weight of the mice is recorded to monitor toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The tumor growth inhibition rate is calculated as: [1 - (average tumor weight of the treated group / average tumor weight of the control group)] × 100%.
5. Toxicity Assessment:
-
In addition to body weight, signs of toxicity such as changes in behavior, appetite, and fur are observed.
-
Major organs may be collected for histopathological analysis to assess for any treatment-related damage.
Visualizing Experimental and Molecular Pathways
To better understand the experimental process and the potential mechanisms of action of quinoline derivatives, the following diagrams have been generated.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Oncology-, Volume Issue [china-oncology.com]
- 3. [Antitumor activity of cisplatin and carboplatin against human tumor xenografts serially transplanted into nude mice--with special reference to gastric carcinomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Enhancing conventional chemotherapy drug cisplatin-induced anti-tumor effects on human gastric cancer cells both in vitro and in vivo by Thymoquinone targeting PTEN gene - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 6-methoxy-2-methylquinoline-4-thiol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline analogs, with a focus on derivatives related to 6-methoxy-2-methylquinoline-4-thiol. The information presented is based on available experimental data for closely related compounds, offering insights into the structural requirements for biological activity, particularly in the context of P-glycoprotein (P-gp) inhibition and antimicrobial effects.
P-Glycoprotein Inhibition by 6-Methoxy-2-arylquinoline Analogs
A study focusing on 6-methoxy-2-arylquinoline analogs as P-glycoprotein (P-gp) inhibitors provides valuable insights into the SAR of this class of compounds. P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer by expelling a wide range of chemotherapeutic agents from cancer cells.[1][2]
Key SAR Findings:
The study revealed that the nature of the substituent at the 4-position of the quinoline ring plays a crucial role in P-gp inhibitory activity. Specifically, alcoholic derivatives demonstrated the most potent inhibition of rhodamine 123 efflux, a substrate of P-gp.[1]
| Compound ID | R (Position 2) | R' (Position 4) | P-gp Inhibitory Activity (Relative to Verapamil) | Reference |
| 5a | Phenyl | -CH₂OH | 1.3-fold stronger | [1] |
| 5b | 4-Chlorophenyl | -CH₂OH | 2.1-fold stronger | [1] |
Data extrapolated from a study on 6-methoxy-2-arylquinoline analogs.
The data suggests that a hydroxymethyl group at the 4-position is a key pharmacophore for P-gp inhibition in this series. The presence of a chlorine atom on the phenyl ring at the 2-position further enhanced the inhibitory activity.[1]
Antimicrobial Activity of Quinoline Derivatives
| Microbial Strain | MIC (µg/mL) |
| E. coli ATCC 35218 | 15.63 |
| S. aureus ATCC 6538 | 31.25 |
| Methicillin-resistant S. aureus | 7.81 |
Data for 6-Methoxy-4-methylquinoline-2-thiol.[3]
The thiol group at the 2-position is believed to contribute to the antimicrobial effect by potentially forming covalent bonds with essential bacterial proteins and enzymes, thereby disrupting cellular processes.[3]
Experimental Protocols
Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acids
A common synthetic route to quinoline derivatives involves the Doebner-von Miller reaction or related cyclization methods. For the synthesis of the P-gp inhibitor analogs, a multi-step synthesis was employed.[4]
-
Starting Materials: p-anisidine, a substituted benzaldehyde, and pyruvic acid.[4]
-
Cyclization: The reactants are heated in a suitable solvent (e.g., ethanol) to form the quinoline-4-carboxylic acid core.[4]
-
Purification: The product is purified by recrystallization or column chromatography.[4]
P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cancer cells.[1]
-
Cell Culture: A P-gp-overexpressing cell line (e.g., EPG85-257RDB) and a drug-sensitive parental cell line (e.g., EPG85-257P) are cultured.[1]
-
Incubation: Cells are incubated with rhodamine 123 in the presence and absence of the test compounds and a known P-gp inhibitor (e.g., verapamil) as a positive control.[1]
-
Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader or flow cytometry. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.
Visualizations
Caption: SAR of 6-Methoxyquinoline Analogs as P-gp Inhibitors.
Caption: Workflow for Synthesis and P-gp Inhibition Testing.
References
Comparative Analysis of the Antimicrobial Spectrum of Quinoline Thiols and Related Sulfur-Containing Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of the antimicrobial spectrum of various quinoline thiol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. The following sections present quantitative antimicrobial activity data, detailed experimental protocols for susceptibility testing, and a visual representation of the experimental workflow.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of several quinoline thiol and related sulfur-containing derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The data, compiled from recent studies, is summarized below. The selected compounds include quinoline-thiosemicarbazide hybrids (QST series) and 8-hydroxyquinoline derivatives, which are structurally and functionally related to quinoline thiols through their metal-chelating properties.
| Compound ID | Derivative Class | Target Microorganism | Strain | MIC (µg/mL) | Reference |
| QST4 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 4.47 (6.25 µM) | [1] |
| QST3 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 9.26 (12.5 µM) | [1] |
| QST10 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 9.06 (12.5 µM) | [1] |
| QST8 | Quinoline-Thiosemicarbazide | Staphylococcus aureus | NCTC 6571 | 250 | [1] |
| QST9 | Quinoline-Thiosemicarbazide | Staphylococcus aureus | NCTC 6571 | 250 | [1] |
| QST10 | Quinoline-Thiosemicarbazide | Candida albicans | ATCC 10231 | 31.25 | [1] |
| QST2 | Quinoline-Thiosemicarbazide | Candida albicans | ATCC 10231 | 250 | [1] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | - | 0.23 (1.1 µM) | [2] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | - | 0.49 (2.2 µM) | [2] |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | - | 0.24 (1.1 µM) | [2] |
| PH265 | 8-Hydroxyquinoline Derivative | Candida auris | - | 1 | [3] |
| PH265 | 8-Hydroxyquinoline Derivative | Cryptococcus deneoformans | B3501 | 0.5 | [3] |
| PH276 | 8-Hydroxyquinoline Derivative | Candida auris | - | 8 | [3] |
| PH276 | 8-Hydroxyquinoline Derivative | Cryptococcus spp. | - | 0.5 - 4 | [3] |
Note: MIC values for HQ-2 were converted from µM to µg/mL for comparison, using the provided molar masses.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinoline thiol derivatives against pathogenic microbes.
Materials:
-
Test Compounds (Quinoline Thiol Derivatives)
-
Reference Antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Microbial Strains (e.g., S. aureus, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Saline solution or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or plate reader
-
Incubator
Methodology:
-
Preparation of Compounds: Stock solutions of the quinoline thiol derivatives and reference drugs are prepared by dissolving them in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in sterile saline or PBS.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
-
This suspension is then further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of each test compound is prepared directly in the wells containing the growth medium. The typical concentration range tested is from 0.1 to 500 µg/mL.[1]
-
Each well is then inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (medium + inoculum, no drug) to ensure microbial growth, and a negative control (medium only) to check for sterility.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, the plates are inspected visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a specific wavelength (e.g., 600 nm) to quantify growth inhibition. The MIC is defined as the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
This standardized methodology ensures the reproducibility and comparability of antimicrobial activity data across different studies and laboratories.
References
- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to P-glycoprotein Inhibition by 6-methoxy-2-methylquinoline-4-thiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of P-gp Inhibition by Quinoline Derivatives
P-glycoprotein is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing significantly to multidrug resistance (MDR) in cancer and affecting the pharmacokinetics of numerous drugs.[1][2] Quinoline and its derivatives have emerged as a promising class of P-gp inhibitors.[1] This section compares the inhibitory activities of several quinoline compounds, providing a benchmark for the potential efficacy of 6-methoxy-2-methylquinoline-4-thiol.
| Compound | Cell Line | Assay Type | IC50 / Reversal Fold (RF) | Reference |
| YS-7a | KB/VCR | Vincristine cytotoxicity | IC50 = 0.0376 ± 0.0116 µM (in combination) | [3] |
| K562/ADR | Doxorubicin cytotoxicity | IC50 = 0.268 ± 0.053 µM (in combination) | [3] | |
| Compound 160a | Doxorubicin-resistant A549 | Calcein-AM accumulation | Increased fluorescence (qualitative) | [4] |
| Nuciferine (NF) | HCT-8/T | Paclitaxel cytotoxicity | RF = 321.82 (at 48 µM) | [5] |
| A549/T | Paclitaxel cytotoxicity | RF = 151.22 (at 48 µM) | [5] | |
| Compound 60 | MCF-7/ADR | Doxorubicin cytotoxicity | RF = 49.9 (at 5 µM) | [5] |
| Paclitaxel cytotoxicity | RF = 81.5 (at 5 µM) | [5] | ||
| Compound 5c | Lucena 1 | Doxorubicin cytotoxicity | FR = 5.16 ± 0.60 (at 1.25 µM) | [6] |
| Compound 7b | Lucena 1 | Doxorubicin cytotoxicity | FR = 6.90 ± 2.84 (at 1.25 µM) | [6] |
| Verapamil (Reference) | Lucena 1 | Doxorubicin cytotoxicity | FR = 6.21 ± 1.28 | [6] |
IC50 values for YS-7a represent the concentration of the chemotherapeutic agent in the presence of the inhibitor. Reversal Fold (RF) or Fold Reversal (FR) indicates the factor by which the inhibitor restores the sensitivity of resistant cells to a chemotherapeutic agent.
II. Postulated Mechanism of P-glycoprotein Inhibition
The primary mechanism by which many small molecule inhibitors, including likely quinoline derivatives, block P-gp function is through competitive inhibition.[7][8] This involves the inhibitor binding to the same substrate-binding site on P-gp as the chemotherapeutic drugs or other substrates. This direct competition prevents the efflux of the substrate, leading to its intracellular accumulation.[7] Other potential mechanisms include non-competitive or allosteric inhibition, where the inhibitor binds to a different site on P-gp, inducing a conformational change that impairs its transport function, or by interfering with the ATP hydrolysis that powers the pump.[2][8]
Caption: Competitive inhibition of P-glycoprotein by this compound.
III. Standard Experimental Protocols for P-gp Inhibition Assays
To ensure objective and reproducible assessment of P-gp inhibition, standardized experimental protocols are crucial. The following sections detail the methodologies for three commonly employed assays.
A. P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates often stimulate ATPase activity, while inhibitors can either stimulate or inhibit it.
Protocol:
-
Prepare recombinant human P-gp membranes.
-
In a 96-well plate, incubate the P-gp membranes with the test compound at various concentrations.
-
Include control wells: a negative control (buffer only), a positive control for stimulation (e.g., verapamil), and a positive control for inhibition (e.g., sodium orthovanadate).
-
Initiate the reaction by adding MgATP and incubate at 37°C.
-
Stop the reaction and measure the amount of remaining ATP using a luciferase-based detection reagent.
-
A decrease in luminescence indicates ATP consumption, and the change in luminescence relative to controls determines the effect of the test compound on P-gp ATPase activity.
B. Calcein-AM Uptake Assay
Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is converted by esterases to the fluorescent molecule calcein, which is a P-gp substrate. Inhibition of P-gp leads to the intracellular accumulation of calcein and an increase in fluorescence.
Protocol:
-
Seed P-gp-overexpressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with the test compound at various concentrations or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Add Calcein-AM to all wells and incubate at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
C. Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the ability of a test compound to inhibit the efflux of Rhodamine 123 from P-gp-overexpressing cells.
Protocol:
-
Load P-gp-overexpressing cells with Rhodamine 123 by incubating them with the dye.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the loaded cells with the test compound at various concentrations or a known P-gp inhibitor.
-
At designated time points, collect aliquots of the cell suspension.
-
Measure the intracellular fluorescence of Rhodamine 123 by flow cytometry or a fluorescence plate reader.
-
A higher intracellular fluorescence in the presence of the test compound indicates inhibition of Rhodamine 123 efflux.
Caption: General experimental workflow for assessing P-gp inhibition.
IV. Conclusion
While direct experimental evidence for the P-gp inhibitory activity of this compound is currently unavailable, the data from structurally similar quinoline derivatives suggest that it is a promising candidate for P-gp inhibition. The primary mechanism is likely competitive inhibition at the substrate-binding site. Further investigation using the standardized experimental protocols outlined in this guide is necessary to definitively confirm its mechanism and quantify its inhibitory potency. Such studies will be invaluable for the development of novel and effective agents to overcome multidrug resistance in cancer and improve drug delivery.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of 6-Methoxy-2-methylquinoline-4-thiol Activity: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 6-methoxy-2-methylquinoline-4-thiol activity in laboratory and living organism models.
While direct comparative data for this compound is limited, this guide provides an analysis of a closely related isomer, 6-methoxy-4-methylquinoline-2-thiol , and broader quinoline-thiol derivatives to establish a framework for understanding its potential in vitro and in vivo correlation. This document outlines known biological activities, detailed experimental protocols for in vitro assessment, and a logical workflow for progressing from laboratory findings to preclinical in vivo studies.
Data Presentation: Comparative Activity Overview
Due to the scarcity of data on the specific target compound, the following tables summarize the available information on the in vitro activities of the related 6-methoxy-4-methylquinoline-2-thiol and the general in vivo toxicity of quinoline derivatives.
Table 1: Summary of In Vitro Activity of 6-Methoxy-4-methylquinoline-2-thiol
| Activity Type | Target/Mechanism | Cell Lines/Strains | Observed Effect |
| Anticancer | Inhibition of P-glycoprotein (P-gp)[1] | Multidrug-resistant gastric carcinoma cells[1] | Inhibition of cancer cell growth[1] |
| Antimicrobial | Disruption of cellular processes via covalent bonding with proteins and enzymes[1] | Escherichia coli, Staphylococcus aureus[1] | Inhibition of bacterial growth[1] |
| Antiviral | Interference with viral replication | Not Specified | Potential to interfere with viral replication processes[1] |
Table 2: General In Vivo Toxicity Profile of Quinoline Derivatives
| Toxicity Endpoint | Animal Model | Observation | Reference |
| Acute Toxicity (LD50) | Daphnia magna | Classified as low to moderate toxicity[2][3][4] | [2][3][4] |
| Genotoxicity | Rat liver | Unscheduled DNA synthesis and mitogenesis[5] | [5] |
| Neurotoxicity | In vivo microdialysis | Neurotoxic effects observed for some derivatives[5] | [5] |
| Hepatocarcinogenicity | Mouse | G:C to C:G transversions in the liver[5] | [5] |
Experimental Protocols
In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol provides a general framework for assessing the potential of a compound to inhibit the P-gp efflux pump, a common mechanism of multidrug resistance in cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against P-gp.
Materials:
-
P-gp-overexpressing cell line (e.g., Caco-2) or inside-out membrane vesicles[6]
-
A fluorescent or radiolabeled P-gp substrate (e.g., Digoxin, Rhodamine 123)[6][7]
-
Test compound (6-methoxy-4-methylquinoline-2-thiol)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium and supplements
-
ATP and AMP (for vesicle assays)[6]
-
96-well plates
-
Microplate reader (fluorescence or scintillation counter)
Procedure:
-
Cell Seeding: Seed P-gp-overexpressing cells in a 96-well plate and allow them to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control.
-
Incubation: Add the diluted compounds to the cell monolayer along with the P-gp substrate.
-
Efflux Measurement: Incubate for a defined period. The amount of substrate retained within the cells is inversely proportional to P-gp activity.
-
Detection: Measure the intracellular concentration of the substrate using a microplate reader.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line (e.g., multidrug-resistant gastric carcinoma)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway: P-glycoprotein Inhibition
Caption: Proposed mechanism of P-gp inhibition by 6-methoxy-4-methylquinoline-2-thiol.
Experimental Workflow: From In Vitro to In Vivo
Caption: Logical workflow for anticancer drug development from in vitro to in vivo studies.
References
- 1. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. health.state.mn.us [health.state.mn.us]
- 6. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 6-methoxy-2-methylquinoline-4-thiol: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of potential analytical methods for the cross-validation of 6-methoxy-2-methylquinoline-4-thiol, a quinoline derivative with a reactive thiol group. Given the absence of standardized, published methods for this specific analyte, this document synthesizes information from analytical methodologies for related quinoline and thiol compounds to propose and compare suitable techniques.
The inherent reactivity of the thiol group, which is susceptible to oxidation, presents a unique analytical challenge that must be addressed through careful sample preparation and method selection.[1][2] This guide explores High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing hypothetical performance data, detailed experimental protocols, and decision-making workflows.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance characteristics of three common analytical techniques for the analysis of this compound. These values are illustrative and based on typical performance for similar small molecules, quinoline derivatives, and thiol-containing compounds.[3][4]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile/derivatized compounds followed by mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 2 - 15 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Low (susceptible to interference from other absorbing compounds) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Key Advantage | Robustness and wide applicability for non-volatile compounds. | High sensitivity and specificity. | Simplicity and speed. |
| Key Disadvantage | Moderate sensitivity compared to MS. | Requires derivatization for non-volatile thiols; potential for analyte degradation at high temperatures. | Low specificity and sensitivity. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and cross-validation of analytical methods. The following sections provide foundational methodologies for HPLC-UV, GC-MS, and UV-Vis spectrophotometry tailored for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is anticipated to be a robust approach for the quantification of the target analyte in various matrices.
a) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare serial dilutions to construct a calibration curve (e.g., 1-200 µg/mL).
-
Sample Extraction: For a solid sample, use a suitable extraction solvent. For biological matrices, a protein precipitation step with acetonitrile or methanol followed by centrifugation is recommended to remove interferences. To prevent oxidation of the thiol group, all sample preparation steps should be carried out promptly, and the use of an acidic solution can help suppress the ionization of the thiol to the more easily oxidized thiolate anion.[5]
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A reverse-phase method with a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is often suitable for quinoline derivatives.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of quinoline derivatives, a wavelength between 280-350 nm is likely to be appropriate.[7] The optimal wavelength should be determined by scanning a standard solution.
c) Data Analysis:
-
Quantify the analyte by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the target compound, a derivatization step is necessary to convert the thiol group into a less polar and more volatile derivative.
a) Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions as described for HPLC.
-
Derivatization: The thiol group can be derivatized using an alkylating agent (e.g., N-ethylmaleimide or iodoacetamide) to form a stable, volatile adduct.[8] The reaction is typically carried out in a suitable buffer at a controlled temperature.
-
Extraction: After derivatization, extract the analyte into an organic solvent (e.g., ethyl acetate or hexane) suitable for GC injection.
b) GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify characteristic fragment ions, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
c) Data Analysis:
-
Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
UV-Vis Spectrophotometry
This method is simpler and faster but less specific. It is suitable for the analysis of relatively pure samples.
a) Sample Preparation:
-
Standard and Sample Solutions: Prepare a stock solution of the analyte in a suitable solvent (e.g., ethanol or methanol) in which it is stable and exhibits good absorbance. Prepare a series of dilutions for the calibration curve.
b) Measurement:
-
Wavelength Scan: Record the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Quinolone derivatives typically show strong absorption in the UV region.[9]
-
Absorbance Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using a spectrophotometer. A blank solution (solvent only) should be used to zero the instrument.
c) Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.
Visualization of Workflows
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate key logical and procedural workflows.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 8. Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 6-methoxy-2-methylquinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 6-methoxy-2-methylquinoline-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The routes are evaluated based on reaction yields, conditions, and procedural complexity, with supporting experimental data presented for objective comparison.
Introduction
This compound is a quinoline derivative with potential applications in various research areas. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the construction of the core quinoline structure followed by the introduction of the thiol functionality. This guide will focus on two principal disconnection approaches: the formation of the C-S bond via nucleophilic substitution and the direct thionation of a quinolinone precursor.
Synthetic Strategies Overview
Two main synthetic strategies for the preparation of this compound are prevalent in the literature.
Route 1: Two-Step Synthesis via a 4-Chloroquinoline Intermediate. This classic and widely-used approach involves the initial synthesis of the quinoline core to form 6-methoxy-2-methylquinolin-4-one, followed by chlorination to yield 4-chloro-6-methoxy-2-methylquinoline. The final step is a nucleophilic substitution reaction where the chloro group is displaced by a sulfur nucleophile.
Route 2: Direct Thionation of a Quinolinone Intermediate. This route also begins with the synthesis of 6-methoxy-2-methylquinolin-4-one. The key difference is the direct conversion of the C4-carbonyl group to a thiocarbonyl group using a thionating agent.
The following sections will provide a detailed breakdown of these routes, including experimental protocols and comparative data.
Route 1: Synthesis via 4-Chloroquinoline Intermediate
This route is a robust and well-documented method for the synthesis of 4-thioquinolines. It offers a reliable pathway with generally good yields.
Step 1.1: Synthesis of 6-methoxy-2-methylquinolin-4-one
The initial and crucial step is the construction of the quinoline ring system. The Conrad-Limpach reaction is a classical and effective method for this transformation, involving the condensation of an aniline with a β-ketoester.
Experimental Protocol: Conrad-Limpach Cyclization
A mixture of 4-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 140-150 °C for 2 hours. The intermediate, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, is then added to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250 °C and maintained at this temperature for 30 minutes to effect cyclization. After cooling, the reaction mixture is diluted with an inert solvent like hexane, and the precipitated product, 6-methoxy-2-methylquinolin-4-one, is collected by filtration, washed, and dried.
| Reactants | Molar Ratio | Reaction Conditions | Yield |
| 4-methoxyaniline, Ethyl acetoacetate | 1 : 1.1 | 140-150 °C, 2h (condensation); 250 °C, 30 min (cyclization) | ~85% |
Step 1.2: Chlorination of 6-methoxy-2-methylquinolin-4-one
The hydroxyl group of the quinolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
6-methoxy-2-methylquinolin-4-one (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as a saturated sodium bicarbonate solution. The resulting precipitate, 4-chloro-6-methoxy-2-methylquinoline, is filtered, washed with water, and dried.
| Reactant | Reagent | Reaction Conditions | Yield |
| 6-methoxy-2-methylquinolin-4-one | POCl₃ | Reflux, 2-3 hours | ~90% |
Step 1.3: Synthesis of this compound
The final step involves the displacement of the chloro group with a sulfur nucleophile. Thiourea is a commonly used and effective reagent for this transformation.
Experimental Protocol: Nucleophilic Substitution with Thiourea
A mixture of 4-chloro-6-methoxy-2-methylquinoline (1 equivalent) and thiourea (2 equivalents) in a solvent such as ethanol or N,N-dimethylformamide (DMF) is heated to reflux for 4-6 hours. The reaction mixture is then cooled and poured into an aqueous alkaline solution (e.g., 10% NaOH) and stirred. The resulting solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the thiol. The product, this compound, is collected by filtration, washed with water, and dried.
| Reactant | Reagent | Reaction Conditions | Yield |
| 4-chloro-6-methoxy-2-methylquinoline | Thiourea | Reflux in ethanol, 4-6 hours | ~75% |
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Direct Thionation of Quinolinone
This route offers a more convergent approach by directly converting the carbonyl group of the quinolinone intermediate to the desired thiol. Lawesson's reagent is a popular choice for this type of transformation.
Step 2.1: Synthesis of 6-methoxy-2-methylquinolin-4-one
This step is identical to Step 1.1 in Route 1, utilizing the Conrad-Limpach reaction.
| Reactants | Molar Ratio | Reaction Conditions | Yield |
| 4-methoxyaniline, Ethyl acetoacetate | 1 : 1.1 | 140-150 °C, 2h (condensation); 250 °C, 30 min (cyclization) | ~85% |
Step 2.2: Direct Thionation
The key step in this route is the direct conversion of the C=O bond to a C=S bond.
Experimental Protocol: Thionation with Lawesson's Reagent
6-methoxy-2-methylquinolin-4-one (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) are suspended in a dry, high-boiling point solvent such as toluene or xylene. The mixture is heated to reflux for 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
| Reactant | Reagent | Reaction Conditions | Yield |
| 6-methoxy-2-methylquinolin-4-one | Lawesson's Reagent | Reflux in toluene, 4-8 hours | 60-70% |
Validating the Cellular Target Engagement of 6-methoxy-2-methylquinoline-4-thiol: A Comparative Guide to Modern Techniques
For researchers and drug development professionals, confirming that a bioactive small molecule interacts with its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of novel compounds like 6-methoxy-2-methylquinoline-4-thiol, a quinoline derivative with potential therapeutic applications. While the precise molecular targets of this specific compound are still under investigation, quinoline-based molecules have been associated with various target classes, including kinases, P-glycoprotein, and the cytochrome bc1 complex.
This document will compare three powerful and widely used techniques for confirming and characterizing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and the NanoBRET™ Target Engagement Assay. We will provide an objective analysis of their principles, workflows, data outputs, and the scenarios for which each is best suited.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization. The binding of a small molecule, such as this compound, to its target protein confers additional stability, causing the protein to denature and aggregate at a higher temperature than it would in its unbound state. This change in thermal stability is the readout for target engagement.
Experimental Workflow and Data
The typical CETSA workflow involves treating intact cells with the compound of interest, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, usually by Western Blot or other immunoassays.
Caption: CETSA Experimental Workflow.
Table 1: Representative Isothermal Dose-Response (ITDR) CETSA Data
| Concentration (µM) of this compound | % Soluble Target Protein (at 52°C) |
| 0 (Vehicle) | 45.2 |
| 0.1 | 51.5 |
| 0.5 | 68.9 |
| 1.0 | 85.1 |
| 5.0 | 92.3 |
| 10.0 | 93.1 |
Detailed Experimental Protocol (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Heating Step: Clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Aliquot the supernatant into PCR tubes. Heat the aliquots in a thermal cycler to a specific temperature (for ITDR) or across a temperature range (for melt curves) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Separation of Fractions: Centrifuge the heated lysates again at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and prepare samples for analysis by Western Blot, ELISA, or mass spectrometry to quantify the amount of the target protein.
-
Data Analysis: For melt curves, plot the normalized amount of soluble protein against temperature. The shift in the melting temperature (Tm) between the treated and control samples indicates target engagement. For ITDR, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine an EC50 value.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the direct binding partners of a small molecule. This method typically requires modifying the compound of interest to include a reactive group or an affinity tag, allowing it to be immobilized on a solid support (e.g., beads). The thiol group in this compound could potentially be exploited for covalent immobilization.
Experimental Workflow and Data
The workflow involves incubating a cell lysate with the immobilized compound, washing away non-specific binders, eluting the bound proteins, and identifying them using high-resolution mass spectrometry.
Caption: AP-MS Experimental Workflow.
Table 2: Representative AP-MS Hit List
| Protein ID (UniProt) | Protein Name | Enrichment Ratio (Compound/Control) | p-value |
| P00533 | Epidermal growth factor receptor | 15.2 | < 0.001 |
| P04637 | Cellular tumor antigen p53 | 1.1 | 0.45 |
| P60709 | Actin, cytoplasmic 1 | 1.3 | 0.31 |
| Q02750 | Mitogen-activated protein kinase 1 | 8.9 | < 0.01 |
Detailed Experimental Protocol (AP-MS)
-
Probe Synthesis: Synthesize an analog of this compound that includes a linker and an affinity handle (e.g., biotin) or a reactive group for immobilization onto beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Grow and harvest cells. Lyse under native (non-denaturing) conditions using a mild detergent buffer (e.g., 0.1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cleared cell lysate with the compound-conjugated beads and a control (beads only or beads with an inactive analog) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute bound proteins using a competitive eluent (high concentration of free compound), a denaturant (e.g., SDS-PAGE sample buffer), or by on-bead digestion.
-
Sample Preparation for MS: Eluted proteins are subjected to in-solution or in-gel tryptic digestion. The resulting peptides are desalted using C18 tips.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database to identify proteins. Quantify the relative abundance of proteins in the experimental and control samples to identify specific binding partners with high enrichment scores.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target).
Experimental Workflow and Data
The target protein is expressed in cells as a fusion with NanoLuc® luciferase. When the fluorescent tracer binds to the target, it comes into close proximity with the luciferase, allowing for BRET. A test compound like this compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Caption: NanoBRET™ Experimental Workflow.
Table 3: Representative NanoBRET™ Target Engagement Data
| Concentration (µM) of this compound | NanoBRET™ Ratio (mBU) |
| 0 (Vehicle) | 850 |
| 0.01 | 845 |
| 0.1 | 710 |
| 1.0 | 455 |
| 10.0 | 220 |
| 100.0 | 155 |
Detailed Experimental Protocol (NanoBRET™)
-
Vector Construction and Transfection: Clone the gene for the protein of interest into a vector that appends the NanoLuc® luciferase tag. Transfect the plasmid into a suitable cell line (e.g., HEK293).
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96- or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the cells. Immediately after, add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for the target in living cells.
Comparative Summary of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-MS (AP-MS) | NanoBRET™ Assay |
| Principle | Ligand-induced thermal stabilization | Affinity-based capture of binding partners | Competitive displacement of a fluorescent tracer |
| Label-Free | Yes, for the compound and target protein | No, requires compound immobilization | No, requires protein tagging (NanoLuc) and a fluorescent tracer |
| Environment | Intact cells or lysate (native proteins) | Cell lysate (native proteins) | Live cells (overexpressed, tagged protein) |
| Throughput | Low (Western Blot) to High (HT-CETSA) | Low | High |
| Primary Output | Thermal shift (ΔTm) or EC50 | Identity and abundance of binding proteins | IC50 (cellular affinity) |
| Target Agnostic? | No, requires a known target and antibody | Yes, can identify unknown targets | No, requires a known target |
| Key Advantage | Works with endogenous, unmodified proteins | Unbiased, genome-wide target identification | Quantitative affinity data in live cells |
| Key Limitation | Not all proteins show a thermal shift | Potential for false positives/negatives | Requires genetic modification and a specific tracer |
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that can be addressed with several powerful techniques.
-
The Cellular Thermal Shift Assay (CETSA) is an excellent choice for confirming the engagement of a hypothesized target in its native state without any labels, providing strong evidence of a direct physical interaction in a cellular milieu.
-
Affinity Purification-Mass Spectrometry (AP-MS) is the premier method for de novo target identification. If the molecular target of this compound is unknown, this unbiased approach can reveal its primary binding partners.
-
The NanoBRET™ Assay offers a high-throughput, quantitative method to determine the potency and affinity of a compound for a known target in live cells, making it ideal for structure-activity relationship (SAR) studies and lead optimization.
The optimal strategy often involves a combination of these methods. For instance, a researcher might use AP-MS to identify a primary target, validate it using CETSA with an antibody against the endogenous protein, and then develop a NanoBRET™ assay for higher-throughput screening of analogs. By selecting the appropriate methodology, researchers can build a robust and compelling case for the mechanism of action of their compound, significantly advancing its development potential.
Navigating the Specificity of 6-methoxy-2-methylquinoline-4-thiol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of any new chemical entity is paramount. This guide provides a comparative assessment of 6-methoxy-2-methylquinoline-4-thiol, a novel quinoline derivative. Due to a notable scarcity of direct experimental data for this specific compound, this analysis leverages data from its close structural isomer, 6-methoxy-4-methylquinoline-2-thiol, and the broader class of quinoline-based inhibitors to infer potential biological activities and guide future research.
Executive Summary
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties. The introduction of a thiol group, as seen in this compound, suggests a potential for covalent interaction with protein targets, which can lead to potent and durable pharmacological effects. However, this reactivity also raises concerns about off-target interactions. This guide aims to provide a framework for evaluating the specificity of this compound by comparing it with related compounds and outlining robust experimental protocols for its characterization.
Comparative Analysis: Insights from a Structural Isomer
The biological activity of 6-methoxy-4-methylquinoline-2-thiol is largely attributed to its thiol group, which can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes.[1]
Known Biological Activities of 6-methoxy-4-methylquinoline-2-thiol:
-
Anticancer Activity: This compound has been investigated for its anti-carcinogenic properties, particularly in the inhibition of matrix metalloproteinases (MMPs), which could suppress ovarian carcinoma progression.[1] It has also shown the ability to inhibit the growth of multidrug-resistant gastric carcinoma cells, possibly through the inhibition of P-glycoprotein (P-gp), a key protein in drug resistance.[1]
-
Antimicrobial Activity: Research has demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with notable activity against methicillin-resistant S. aureus (MRSA).[1]
It is plausible that this compound shares some of these biological activities due to the presence of the reactive thiol group and the quinoline scaffold. However, the different positioning of the thiol and methyl groups will undoubtedly influence its three-dimensional structure and reactivity, leading to a unique target profile.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison once experimental data becomes available, the following table structure is proposed. This table is populated with hypothetical data for this compound and known data for its isomer and a generic kinase inhibitor to illustrate its utility.
| Compound | Primary Target(s) | IC50/Ki (Primary Target) | Key Off-Target(s) | IC50/Ki (Off-Target) | Selectivity Score |
| This compound | Hypothetical: Kinase X | Data Not Available | Hypothetical: Kinase Y, GPCR Z | Data Not Available | Data Not Available |
| 6-methoxy-4-methylquinoline-2-thiol | MMPs, P-glycoprotein | Data Not Available in provided results | Data Not Available | Data Not Available | Data Not Available |
| Generic Kinase Inhibitor (e.g., Staurosporine) | Broad Spectrum Kinase Inhibitor | ~1-10 nM (various kinases) | Numerous kinases | nM to µM range | Low |
Note: The selectivity score is a calculated value representing the ratio of potency against the primary target versus off-targets. A higher score indicates greater specificity.
Experimental Protocols for Specificity and Off-Target Assessment
To rigorously assess the specificity and off-target effects of this compound, a multi-pronged experimental approach is essential.
Kinome Profiling
Given that many quinoline derivatives exhibit kinase inhibitory activity, a broad screening against a panel of kinases is a critical first step.
Methodology:
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The inhibitory effect of the test compound is determined by the reduction in phosphorylation.
-
Procedure:
-
A panel of recombinant kinases (e.g., the 468-kinase panel from DiscoverX or a similar service) is utilized.
-
Each kinase reaction is performed in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM) and a suitable substrate and ATP.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
-
Follow-up: For any kinases showing significant inhibition (e.g., >50% at 1 µM), dose-response curves should be generated to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct target engagement in a cellular context, which can help validate in vitro findings and identify novel targets.
Methodology:
-
Assay Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
-
In Vivo Toxicity and Phenotypic Screening
Assessing the compound's effects in a whole organism or complex cellular models can reveal unexpected off-target effects.
Methodology:
-
Zebrafish Larvae Model: Zebrafish larvae are a valuable tool for rapid in vivo toxicity and phenotypic screening due to their genetic tractability and optical transparency.
-
Larvae are exposed to varying concentrations of the compound.
-
Phenotypic changes, such as developmental abnormalities, cardiotoxicity, or neurotoxicity, are monitored over time.
-
-
Cell-Based Phenotypic Screening: High-content imaging of cells treated with the compound can reveal effects on cell morphology, proliferation, apoptosis, and other cellular processes, providing clues to its mechanism of action and potential off-targets.
Mandatory Visualizations
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A potential signaling cascade that could be targeted by quinoline-based inhibitors.
Caption: A comprehensive workflow for assessing the specificity and off-target effects of a novel compound.
Conclusion and Future Directions
While this compound holds promise as a bioactive molecule, a thorough and systematic evaluation of its target specificity and off-target effects is imperative before it can be considered a viable tool compound or therapeutic lead. The current lack of direct experimental data highlights a significant research gap. By employing the experimental strategies outlined in this guide, researchers can generate the necessary data to build a comprehensive profile of this compound. Future studies should focus on broad, unbiased screening approaches followed by rigorous validation of identified targets. This will not only elucidate the mechanism of action of this compound but also pave the way for the rational design of more potent and selective quinoline-based inhibitors.
References
Safety Operating Guide
Proper Disposal of 6-methoxy-2-methylquinoline-4-thiol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-methoxy-2-methylquinoline-4-thiol is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The protocol integrates methods for the deactivation of the reactive thiol group and the proper disposal of the resulting quinoline derivative, ensuring compliance with general laboratory safety standards.
Key Safety and Handling Information
Prior to initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management. The information presented here is a general guideline and may need to be adapted based on site-specific requirements.
| Parameter | Information |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. |
| Primary Hazards | Based on related quinoline and thiol compounds, potential hazards include skin and eye irritation, respiratory irritation, and harm to aquatic life.[1] Ingestion and inhalation should be avoided. |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] |
| Spill Management | In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or sewers.[1] |
Experimental Protocol: Deactivation and Disposal
The recommended procedure for the disposal of this compound involves a two-stage process: first, the deactivation of the thiol group through oxidation, followed by the collection of the resulting solution as hazardous chemical waste.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Stir bar and stir plate
-
Appropriate glass beaker or flask
-
Labeled hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste (solid or dissolved in a minimal amount of a compatible solvent) into a suitable beaker or flask equipped with a stir bar.
-
Oxidation: Slowly and with constant stirring, add an excess of sodium hypochlorite solution to the waste. The amount of bleach should be sufficient to fully oxidize the thiol groups to sulfonic acids.[2] A general rule is to use a 1:1 mixture of bleach and water.[3][4] Be aware that this reaction can be exothermic.[2]
-
Reaction Time: Continue stirring the mixture in the fume hood for at least 14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[3][4] The absence of the characteristic thiol odor can be an indicator of reaction completion, but it is not a definitive test.[2]
-
Waste Collection: After the reaction is complete, the resulting solution, which now contains the oxidized quinoline derivative, should be transferred to a properly labeled hazardous waste container. The container should be clearly marked with the contents, including the fact that it contains a quinoline derivative.
-
Disposal of Contaminated Materials: All glassware, stir bars, and any other equipment that came into contact with this compound should be decontaminated by soaking in a bleach solution for at least 14 hours.[3][4][5] After decontamination, the items can be washed as usual. Disposable items such as gloves and absorbent pads should be placed in a sealed bag and disposed of as solid hazardous waste.[5]
-
Final Disposal: The collected hazardous waste must be disposed of through an approved hazardous waste management service, in accordance with all local, state, and federal regulations.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-methoxy-2-methylquinoline-4-thiol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-methoxy-2-methylquinoline-4-thiol. Adherence to these protocols is essential for ensuring laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on related chemical structures, this compound should be treated as a hazardous substance. Potential hazards include acute oral toxicity, skin irritation, and serious eye damage.[1][2][3] A comprehensive PPE strategy is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Tight-sealing safety goggles and a face shield. | To protect against splashes and fine particles that can cause serious eye damage.[4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which may cause irritation.[2][3] Users should inspect gloves before use and consult the manufacturer for specific breakthrough times.[5] |
| Body | Laboratory coat. | To protect against incidental skin contact.[4] |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of vapors or dust, which may cause respiratory system irritation.[2] If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Read and understand the Safety Data Sheet (SDS) for a closely related compound before work begins. Ensure eyewash stations and safety showers are accessible and functional.[4]
-
Engineering Controls: All work, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.
-
Procedural: Avoid all direct contact with the chemical. Do not get it in eyes, on skin, or on clothing.[4] Avoid ingestion and inhalation.[5] Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
-
Clothing: Remove and wash any contaminated clothing before reuse.
Storage Protocol:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4][6]
-
The storage area should be accessible only to qualified and authorized personnel.
Caption: PPE selection workflow for handling the target compound.
Emergency and Disposal Plan
Immediate and correct response to emergencies and proper disposal are crucial safety components.
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[3]
Spill Response:
-
Evacuate: Immediately evacuate the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wear full PPE. Cover drains if necessary. Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).[4]
-
Collect: Sweep or shovel the material into a suitable, closed container labeled for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the affected area thoroughly.
Waste Disposal:
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
-
Dispose of the chemical and its container at an approved waste disposal plant.[3] Do not empty into drains.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
